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  • Product: 6-Bromo-5-fluoropyridine-2-carbonyl chloride
  • CAS: 1936399-14-2

Core Science & Biosynthesis

Exploratory

Physical and chemical properties of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridine-2-carbonyl chloride: Properties, Reactivity, and Applications Introduction: A Versatile Building Block in Modern Chemistry 6-Bromo-5-fluoropyridine-2-carbonyl chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridine-2-carbonyl chloride: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly reactive, trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-deficient pyridine ring, the bromo and fluoro substituents, and the highly electrophilic acyl chloride group, make it a valuable intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and synthetic applications of 6-Bromo-5-fluoropyridine-2-carbonyl chloride, offering insights for its effective utilization in research and development.

Physicochemical Properties

PropertyEstimated Value / InformationBasis for Estimation
Molecular Formula C₆H₂BrClFNO-
Molecular Weight 238.44 g/mol -
Appearance Likely a low-melting solid or a viscous oil, pale yellow to brown in color.Based on related acyl chlorides which are often oils or low-melting solids.
Boiling Point High boiling point, likely decomposes upon distillation at atmospheric pressure.Acyl chlorides are typically high-boiling liquids.
Solubility Soluble in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Insoluble in water.General solubility of acyl chlorides.
Stability Highly moisture-sensitive. Reacts with water to form the corresponding carboxylic acid.The acyl chloride functional group is readily hydrolyzed.[2]

Chemical Properties and Reactivity

The reactivity of 6-Bromo-5-fluoropyridine-2-carbonyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reactions with Nucleophiles
  • Amidation: Reacts rapidly with primary and secondary amines to form the corresponding amides. This is one of the most common applications of this reagent. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.[2]

  • Esterification: Reacts with alcohols to form esters. This reaction is generally slower than amidation and may require heating or a catalyst.

  • Hydrolysis: Reacts readily with water to form 6-bromo-5-fluoropyridine-2-carboxylic acid. This is a common decomposition pathway, and strict anhydrous conditions are necessary for handling and storage.[2]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and the presence of the bromo and fluoro substituents makes it susceptible to nucleophilic aromatic substitution (SNAr).[3] However, the acyl chloride is significantly more electrophilic, and under typical reaction conditions for amidation or esterification (low temperatures), reaction at the carbonyl group is highly favored.[2] With strong nucleophiles and/or at higher temperatures, SNAr at the pyridine ring becomes a potential side reaction.

Caption: Reactivity of 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Synthetic Applications

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a key building block for introducing the 6-bromo-5-fluoropyridin-2-yl moiety into molecules. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the unique substitution pattern can impart desired biological activity.[4]

Experimental Protocols

Preparation of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

This protocol is based on the general conversion of carboxylic acids to acyl chlorides.[5]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-5-fluoropyridine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 5-10 eq) or oxalyl chloride with a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approximately 80 °C for thionyl chloride) for 1-2 hours, or until the evolution of gas ceases and the solid has completely dissolved.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride is typically used directly in the next step without further purification.

Caption: Workflow for the synthesis of the title compound.

General Protocol for Amidation

This protocol is adapted from procedures for similar acyl chlorides.[6]

  • Setup: In a dry flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predictions based on the analysis of structurally similar compounds.[7]

¹H NMR

The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the substituents will shift these protons downfield.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.2 - 8.4d~8H-3
~7.9 - 8.1d~8H-4
¹³C NMR

The carbon NMR spectrum will show six distinct signals. The carbonyl carbon will be the most downfield signal.

Chemical Shift (δ) ppmAssignment
~165 - 170C=O (carbonyl)
~155 - 160 (d)C-5 (coupled to F)
~150 - 155C-2
~145 - 150C-4
~125 - 130C-3
~115 - 120C-6
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1780 - 1810C=O stretch (acyl chloride)
~1550 - 1600C=C and C=N stretching (pyridine ring)
~1200 - 1250C-F stretch
~1000 - 1100C-Br stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. Fragmentation is likely to occur via the loss of the chlorine atom and the carbonyl group.

Handling, Storage, and Safety

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a reactive and potentially hazardous chemical. The following safety precautions are based on data for similar compounds.[8][9]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed to prevent exposure to moisture. Store away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.

    • Moisture Sensitive: Reacts with water to produce hydrogen chloride gas, which is corrosive and toxic.

    • Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, in contact with skin, or if inhaled.

References

  • PubChem. 6-Bromo-5-fluoropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-3-chloro-5-fluoro-2-pyridinecarbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Organic Syntheses. α-Oxamination of Amides via Electrophilic Activation. [Link]

  • Amerigo Scientific. 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • IntechOpen. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [Link]

  • Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • University of Tokyo. Two dimensional NMR. [Link]

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Foundational

An In-Depth Technical Guide to the Mechanism of Action for 6-Bromo-5-fluoropyridine-2-carbonyl chloride Derivatives

Introduction In the landscape of modern drug discovery, the strategic design of small molecules that can form a stable, covalent bond with their biological targets has emerged as a powerful approach to achieving enhanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic design of small molecules that can form a stable, covalent bond with their biological targets has emerged as a powerful approach to achieving enhanced potency, prolonged duration of action, and improved selectivity.[1][2][3] Within this paradigm, the 6-bromo-5-fluoropyridine-2-carbonyl chloride scaffold represents a class of compounds with significant potential. The unique electronic properties conferred by the halogen substituents on the pyridine ring, combined with the inherent reactivity of the acyl chloride, create a versatile platform for the development of targeted covalent inhibitors.[4][5]

This technical guide provides an in-depth exploration of the proposed mechanisms of action for derivatives of 6-bromo-5-fluoropyridine-2-carbonyl chloride. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents. We will delve into the chemical principles governing their reactivity, present detailed experimental protocols for elucidating their mode of action, and offer insights into the interpretation of the resulting data.

The Dual-Reactivity Hypothesis: Two Pathways to Covalent Modification

The core of the mechanistic framework for 6-bromo-5-fluoropyridine-2-carbonyl chloride derivatives lies in a "dual-reactivity" hypothesis. This posits that these molecules possess two distinct electrophilic centers capable of reacting with nucleophilic amino acid residues (e.g., Cysteine, Serine, Lysine, Histidine) within a protein's binding pocket. The two proposed mechanisms are:

  • Nucleophilic Acyl Substitution at the carbonyl carbon.

  • Nucleophilic Aromatic Substitution (SNAr) at the C5-position of the pyridine ring.

The prevailing mechanism for a given derivative will be influenced by the nature of the target protein's active site, the specific nucleophile present, and the steric and electronic environment of the inhibitor itself.

Mechanism 1: Nucleophilic Acyl Substitution

The carbonyl chloride functional group is a highly reactive acylating agent.[6][7][8] The carbon atom of the carbonyl group is rendered significantly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[7] This makes it a prime target for attack by nucleophilic residues.

The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] A nucleophilic amino acid side chain in the target protein attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide (or ester) bond and covalently linking the inhibitor to the protein.[7][9][10]

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}

Diagram 1: Nucleophilic Acyl Substitution Pathway.
Mechanism 2: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the scaffold is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electronegative fluorine atom at the C5-position and the bromine atom at the C6-position. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack.[11][12]

In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[12] The high electronegativity of the fluorine atom is crucial as it stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy for this step.[12] The subsequent, faster step involves the elimination of the fluoride ion, which, while not a superb leaving group in other contexts, is effective in this mechanism due to the stability of the intermediate.[12] This results in a covalent bond between the C5-carbon of the pyridine ring and the protein nucleophile.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Experimental Workflows for Mechanistic Elucidation

Confirming the mechanism of action and identifying the specific covalent interaction requires a multi-faceted experimental approach. The following protocols provide a robust framework for investigating these derivatives.

Protocol 1: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Intact protein mass spectrometry (MS) is the gold standard for unequivocally demonstrating covalent bond formation.[13] It allows for the direct observation of the mass increase in the target protein corresponding to the addition of the inhibitor molecule.[13][14]

Objective: To determine if the inhibitor forms a covalent adduct with the target protein and to identify the stoichiometry of binding.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a molar excess of the inhibitor (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl) at room temperature or 37°C. Include a vehicle control (e.g., DMSO) and a denatured protein control.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15 min, 1 hr, 4 hr, 16 hr) to assess the time-dependency of the reaction.

  • Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Desalt the samples using a C4 ZipTip or similar solid-phase extraction method to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights of the protein species present. Compare the mass of the protein in the inhibitor-treated sample to the vehicle control. A mass shift equal to the molecular weight of the inhibitor (minus HCl or HF, depending on the mechanism) confirms covalent adduct formation.[13][15]

Data Presentation:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + Vehicle25,000.025,000.5N/AUnmodified Protein
Protein + Inhibitor25,281.025,281.7+281.2Covalent Adduct (1:1)
Protocol 2: Determination of Irreversible Inhibition Kinetics

For covalent inhibitors, the potency is best described by the second-order rate constant of inactivation, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[2][16]

Objective: To quantify the kinetic parameters of target enzyme inactivation.

Methodology:

  • Assay Setup: In a microplate format, pre-incubate the target enzyme at a fixed concentration with a range of inhibitor concentrations.

  • Time-Dependent Inactivation: At various time points, initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Monitor the reaction progress by measuring product formation (e.g., via absorbance or fluorescence) over a short period.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).[16]

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).[2][16] The ratio kinact/KI is the second-order rate constant.

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram 3: Workflow for Determining Irreversible Inhibition Kinetics.
Protocol 3: Confirmation of Target Engagement in a Cellular Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within the complex milieu of a living cell.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[20][21]

Objective: To confirm target engagement of the inhibitor in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Collect the supernatant (containing soluble proteins) and quantify the amount of the target protein remaining using a detection method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble protein remaining versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[20]

    • Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein against inhibitor concentration to generate a dose-response curve for target engagement.[20]

Conclusion

Derivatives of 6-bromo-5-fluoropyridine-2-carbonyl chloride are a promising class of compounds for the development of targeted covalent inhibitors. Their unique chemical architecture allows for a dual-reactivity mechanism, enabling covalent modification of protein targets through either nucleophilic acyl substitution or nucleophilic aromatic substitution. This versatility provides a rich platform for medicinal chemists to tune reactivity and selectivity.

The experimental workflows detailed in this guide—spanning from direct biophysical confirmation with mass spectrometry to kinetic profiling and cellular target engagement—provide a comprehensive framework for elucidating the precise mechanism of action. A thorough understanding of how these molecules interact with their biological targets is paramount for their successful optimization and translation into next-generation therapeutic agents.

References

  • Anonymous. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. Retrieved from [Link]

  • Anonymous. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. Retrieved from [Link]

  • Anonymous. (2024). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Publications. Retrieved from [Link]

  • Anonymous. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Anonymous. (n.d.). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. Retrieved from [Link]

  • Anonymous. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Anonymous. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. ACS Publications. Retrieved from [Link]

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  • Anonymous. (2010). Synthesis and Reactivity of Highly Nucleophilic Pyridines. ACS Publications. Retrieved from [Link]

  • Anonymous. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. ACS Publications. Retrieved from [Link]

  • Anonymous. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Anonymous. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • Anonymous. (n.d.). The Taxonomy of Covalent Inhibitors. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern Commons. Retrieved from [Link]

  • Anonymous. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Retrieved from [Link]

  • Anonymous. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. Retrieved from [Link]

  • Anonymous. (n.d.). Acyl chloride. Wikipedia. Retrieved from [Link]

  • Anonymous. (2025). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.. ResearchGate. Retrieved from [Link]

  • Anonymous. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]

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  • Anonymous. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Retrieved from [Link]

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  • Anonymous. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. Retrieved from [Link]

  • Anonymous. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Retrieved from [Link]

  • Anonymous. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers. Retrieved from [Link]

  • Anonymous. (2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Retrieved from [Link]

  • Anonymous. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]

  • Anonymous. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]

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Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Applications of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Executive Summary In modern drug discovery, particularly in the development of targeted therapeutics like [1], the 6-bromo-5-fluoropyridin-2-yl motif is a highly valued structural core. The compound 6-Bromo-5-fluoropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly in the development of targeted therapeutics like [1], the 6-bromo-5-fluoropyridin-2-yl motif is a highly valued structural core. The compound 6-Bromo-5-fluoropyridine-2-carbonyl chloride serves as a critical, albeit highly reactive, electrophilic building block. As a Senior Application Scientist, I have observed that the primary failure mode in utilizing this reagent is not the amidation chemistry itself, but the invisible degradation of the electrophile prior to the reaction.

This guide synthesizes the physicochemical causality, rigorous safety protocols, and a self-validating experimental methodology required to successfully handle this moisture-sensitive compound.

Structural Causality & Physicochemical Profile

The utility and the hazard profile of 6-bromo-5-fluoropyridine-2-carbonyl chloride are inextricably linked to its electronic structure. The base structure, [2], is already a potent electrophile. The addition of halogens fundamentally alters its reactivity landscape.

Table 1: Physicochemical & Structural Causality Profile
Property / FeatureValue / DescriptionMechanistic Causality & Impact
Molecular Formula C6H2BrClFNODefines the exact mass and distinct Br/Cl isotopic distribution for LC-MS validation.
Molecular Weight 238.44 g/mol Critical for precise stoichiometric calculations in micro-scale parallel synthesis.
C5-Fluorine Highly Electron-WithdrawingIncreases lipophilicity for drug targets; drastically lowers the activation energy for nucleophilic attack at the C2-carbonyl.
C6-Bromine Heavy Halogen HandleProvides an orthogonal synthetic handle for downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
C2-Carbonyl Chloride Extreme ElectrophileExquisitely susceptible to rapid nucleophilic attack by both target amines and atmospheric moisture.

Mechanistic Degradation & Storage Causality

The same electronic effects that make this molecule a potent electrophile render it highly unstable in the presence of ambient humidity. The electron-withdrawing nature of the fluorinated pyridine ring makes the carbonyl carbon highly electropositive. Upon contact with atmospheric water, the molecule undergoes rapid hydrolysis to yield the inactive precursor, [3], alongside stoichiometric amounts of hydrogen chloride (HCl) gas.

Because the HCl gas cannot remain dissolved in the minimal ambient moisture that triggered the reaction, it volatilizes, leading to dangerous pressurization inside sealed storage vials.

Hydrolysis_Cascade A 6-Bromo-5-fluoropyridine -2-carbonyl chloride C 6-Bromo-5-fluoropicolinic acid (Inactive) A->C Hydrolysis D HCl Gas (Corrosive) A->D Exothermic Release B Atmospheric Moisture (H2O) B->C E Pressure Buildup in Sealed Vial D->E Volatilization

Fig 1. Hydrolysis degradation cascade of the acid chloride leading to hazardous pressurization.

GHS Safety Data Sheet (SDS) Synopsis & Hazard Mitigation

Handling this compound requires understanding why it is dangerous. The hazards are not inherent to the intact molecule, but rather to its rapid degradation products upon contact with biological tissues.

Table 2: GHS Classification & Causality-Driven Mitigation
Hazard StatementGHS ClassMechanistic CausalityRequired Engineering & PPE Mitigation
H314: Causes severe skin burns Skin Corr. 1BReacts with tissue water to exothermically generate HCl and carboxylic acid, causing coagulative necrosis.Wear heavy-duty nitrile/neoprene gloves, face shield, and a chemical-resistant apron.
H335: May cause respiratory irritation STOT SE 3Volatilization of HCl gas upon exposure to mucous membrane humidity[2].Handle strictly within a certified fume hood or an inert-atmosphere glovebox.
H290: May be corrosive to metals Met. Corr. 1Aqueous HCl byproduct degrades metallic surfaces via oxidation-reduction.Use PTFE, glass, or specifically coated spatulas and reaction vessels.

Self-Validating Experimental Protocol: Anhydrous Amidation

Objective: Synthesize a picolinamide derivative while preventing competitive hydrolysis. Causality of Design: Acid chlorides degrade invisibly into white powders that look identical to the intact reagent. If you add a precious, complex amine to a degraded acid chloride, the amine will not react, resulting in a total loss of high-value intermediates. Therefore, this protocol incorporates a self-validating system to prove the electrophile's integrity before committing the nucleophile.

Step 1: Electrophile Integrity Validation (The Self-Validating Step)
  • Action: In a dry, argon-purged LC-MS vial, dissolve 1.0 mg of 6-bromo-5-fluoropyridine-2-carbonyl chloride in 100 µL of anhydrous methanol containing 1% N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes, then inject into an LC-MS.

  • Causality: Methanol acts as a highly reactive surrogate nucleophile. If the acid chloride is intact, it will quantitatively convert to the methyl ester (m/z ~234 for the 79Br isotope). If the LC-MS shows the free carboxylic acid (m/z ~220)[3], the reagent has already hydrolyzed in storage and must be discarded.

Step 2: Anhydrous Reaction Setup
  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add the validated acid chloride (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM).

  • Causality: Argon is denser than nitrogen, providing a superior, heavier protective blanket against atmospheric moisture over the highly reactive C2-carbonyl.

Step 3: Scavenger and Nucleophile Addition
  • Action: Cool the solution to 0°C. Dropwise, add DIPEA (2.5 eq), followed by the target primary/secondary amine (1.1 eq).

  • Causality: The reaction is cooled to 0°C to control the exothermic formation of the tetrahedral intermediate. DIPEA is specifically chosen over Triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it solely acts as a thermodynamic sink to neutralize the evolving HCl.

Step 4: Reaction Monitoring and Quench
  • Action: Allow the reaction to warm to room temperature. Monitor via TLC until the methyl ester validation spot (established in Step 1) disappears. Quench with saturated aqueous NaHCO3.

  • Causality: The mildly basic quench neutralizes any residual acid chloride and deprotonates the DIPEA-HCl salts, partitioning the uncharged target picolinamide into the organic DCM layer for clean extraction.

Amidation_Workflow A Acid Chloride (Electrophile) C Tetrahedral Intermediate A->C Addition B Amine (Nucleophile) B->C D Picolinamide Target C->D Elimination E HCl Byproduct C->E Release F DIPEA (Scavenger) E->F Acid-Base G DIPEA-HCl Salt F->G Neutralization

Fig 2. Self-validating amidation workflow utilizing DIPEA as a non-nucleophilic acid scavenger.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic Acid." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135034, Pyridine-2-carbonyl chloride." PubChem,[Link]

  • Google Patents. "US8822497B2 - PIM kinase inhibitors and methods of their use.

Sources

Foundational

Melting point and boiling point of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride: Experimental Determination of Melting and Boiling Points This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride: Experimental Determination of Melting and Boiling Points

This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of 6-Bromo-5-fluoropyridine-2-carbonyl chloride, a compound of interest for researchers, scientists, and drug development professionals. Given the novelty of this compound and the absence of readily available physicochemical data in public databases, this document outlines the theoretical principles and practical methodologies required for its accurate characterization. As an acyl chloride derivative of a halogenated pyridine, understanding its physical properties is paramount for its synthesis, purification, handling, and storage in a research and development setting.

The Significance of Physicochemical Properties in Drug Development

The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity, stability, and the nature of its intermolecular forces. In the context of drug development, these parameters are critical for:

  • Purity Assessment: A sharp and narrow melting point range is a reliable indicator of a compound's high purity.[1] Conversely, impurities tend to lower and broaden the melting range.

  • Process Development: Knowledge of the boiling point is essential for designing purification protocols such as distillation, as well as for understanding the compound's volatility.

  • Stability and Storage: The thermal behavior of a compound, as indicated by its melting and boiling points, can inform appropriate storage conditions and predict its stability under various thermal stresses.

  • Compound Identification: While not definitive on its own, the melting point is a key piece of data used in conjunction with spectroscopic methods to confirm the identity of a synthesized compound.[1]

Theoretical Considerations for 6-Bromo-5-fluoropyridine-2-carbonyl chloride

6-Bromo-5-fluoropyridine-2-carbonyl chloride possesses a unique combination of functional groups that influence its physical properties. The presence of a bromine and a fluorine atom, along with the carbonyl chloride group on the pyridine ring, contributes to a relatively high molecular weight and significant dipole-dipole interactions. The carbonyl chloride group is highly reactive, particularly with nucleophiles such as water, which necessitates careful handling during experimental procedures.

Based on its structure, it is reasonable to predict that 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a solid at room temperature, likely with a melting point below 150°C. Its boiling point is expected to be significantly higher, and care must be taken as compounds with multiple functional groups may be prone to decomposition at elevated temperatures.

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[2]

Table 1: Required Equipment and Materials for Melting Point Determination
Equipment/MaterialDescription
Melting Point ApparatusA digital apparatus with controlled heating and a viewing scope is recommended for accuracy.
Capillary TubesThin-walled glass tubes, sealed at one end.
Sample of 6-Bromo-5-fluoropyridine-2-carbonyl chlorideMust be dry and finely powdered.
Mortar and PestleFor grinding the sample to a fine powder.
SpatulaFor sample handling.
Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 6-Bromo-5-fluoropyridine-2-carbonyl chloride is completely dry, as residual solvent will act as an impurity and depress the melting point.[3]

    • Place a small amount of the compound on a clean, dry surface and gently crush it into a fine powder using a spatula or a mortar and pestle.[4]

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid down.[3]

    • The final packed sample height should be between 2-3 mm.[2]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid initial heating (e.g., 10°C/min) can be used to determine a rough range.[2][3]

    • For an accurate measurement, use a fresh sample and heat at a slower rate (1-2°C/min) when the temperature is within 20°C of the approximate melting point.[2][3]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3]

Workflow for Melting Point Determination

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Scan (10°C/min) for Approximate MP C->D F New Sample - Slow Scan (1-2°C/min) near Approx. MP C->F If MP is known E Cool Apparatus D->E If MP unknown E->F G Record Start and End of Melting F->G H Report Melting Range G->H BoilingPointWorkflow A Assemble Thiele Tube Apparatus B Add Sample and Inverted Capillary to Test Tube A->B C Attach Test Tube to Thermometer B->C D Immerse in Oil Bath C->D E Heat Gently D->E F Observe Rapid Stream of Bubbles E->F G Remove Heat and Allow to Cool F->G H Record Temperature when Liquid Enters Capillary G->H I Record Atmospheric Pressure H->I J Report Boiling Point and Pressure I->J

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Safety and Handling Considerations

6-Bromo-5-fluoropyridine-2-carbonyl chloride, as an acyl chloride, is expected to be corrosive and moisture-sensitive. It will likely react with water to release hydrogen chloride (HCl) gas. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

The experimental determination of the melting and boiling points of novel compounds like 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a fundamental step in their physicochemical characterization. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reliable data that is crucial for the advancement of their research and development activities. The principles of careful sample preparation, controlled heating, and precise observation are key to achieving high-quality results.

References

Sources

Exploratory

Spectroscopic characterization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

An In-depth Technical Guide on the Spectroscopic Characterization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Spectroscopic Characterization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the definitive characterization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride, a key building block in contemporary drug discovery and materials science. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the rationale behind experimental choices and data interpretation. Our focus is on establishing a self-validating system of protocols to ensure the structural integrity and purity assessment of this versatile chemical intermediate.

Introduction: The Significance of 6-Bromo-5-fluoropyridine-2-carbonyl chloride in Modern Synthesis

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive acyl chloride, a bromo substituent, and a fluoro group on the pyridine ring, makes it a versatile precursor for introducing the 6-bromo-5-fluoropyridin-2-yl moiety into a wide range of molecular scaffolds. The precise substitution pattern on the aromatic ring allows for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

Given its role as a critical starting material, the unambiguous confirmation of its structure and the assessment of its purity are paramount to ensure the desired outcome of subsequent synthetic steps and the integrity of the final products. This guide provides a detailed exposition of the essential spectroscopic techniques required for the comprehensive characterization of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in the characterization of any chemical compound is the understanding of its molecular structure and fundamental physicochemical properties.

Chemical Structure:

Table 1: Physicochemical Properties of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

PropertyValueSource
Molecular Formula C₆H₂BrClFNO
Molecular Weight 242.44 g/mol
CAS Number 954228-32-3
Appearance White to off-white solid
Boiling Point ~259.6 °C at 760 mmHg (Predicted)
Density ~1.9 g/cm³ (Predicted)
Solubility Soluble in aprotic organic solvents (e.g., Chloroform, Dichloromethane)

Spectroscopic Characterization: A Multi-faceted Approach

A single spectroscopic technique is often insufficient for the complete elucidation of a molecule's structure. Therefore, a combination of methods is employed to provide orthogonal and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-5-fluoropyridine-2-carbonyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its good dissolving power and the single residual solvent peak at ~7.26 ppm.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum:

The pyridine ring of 6-Bromo-5-fluoropyridine-2-carbonyl chloride contains two protons. Due to the electronegative substituents (Br, F, and C(O)Cl), these protons are expected to resonate in the downfield region of the spectrum.

  • H-3 and H-4 Protons: The two protons on the pyridine ring will appear as distinct signals. The fluorine atom at position 5 will couple with the adjacent proton at position 4, and to a lesser extent, with the proton at position 3. Similarly, the two protons will couple with each other. This will result in a complex splitting pattern, likely a doublet of doublets for each proton. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

Table 2: Predicted ¹H NMR Data for 6-Bromo-5-fluoropyridine-2-carbonyl chloride in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.9 - 8.2ddJ(H-H), J(H-F)
H-47.6 - 7.9ddJ(H-H), J(H-F)
3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

    • Technique: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

    • Parameters: A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Interpretation and Expected Spectrum:

The molecule has six distinct carbon atoms, which will give rise to six signals in the ¹³C NMR spectrum. The carbonyl carbon will be the most downfield signal. The carbon atoms attached to electronegative atoms (Br, F, N) will also be significantly downfield. The C-F coupling will be observable in the spectrum, with the carbon directly attached to fluorine showing a large one-bond coupling constant (¹JCF) and other carbons showing smaller long-range couplings.

Table 3: Predicted ¹³C NMR Data for 6-Bromo-5-fluoropyridine-2-carbonyl chloride in CDCl₃

CarbonChemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
C=O165 - 175
C-2145 - 155
C-3125 - 135
C-4120 - 130
C-5155 - 165Large ¹JCF
C-6140 - 150
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1750-1815 cm⁻¹. This is a key diagnostic peak for the carbonyl group of the acyl chloride.

  • C=C and C=N Stretching (Aromatic Ring): Several bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption band in the 500-600 cm⁻¹ region.

  • C-Cl Stretch (Acyl Chloride): An absorption band in the 600-800 cm⁻¹ region.

Table 4: Key FT-IR Absorption Bands for 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Acyl Chloride)1750 - 1815Strong, Sharp
C=C, C=N (Pyridine)1400 - 1600Medium to Strong
C-F1000 - 1300Strong
C-Cl600 - 800Medium
C-Br500 - 600Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal for accurate mass determination.

    • Analysis Mode: Positive ion mode is typically used for pyridine-containing compounds.

Data Interpretation and Expected Spectrum:

The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of 2 Da. The combination of these isotopes will result in a distinctive pattern for the molecular ion peak cluster, which is a powerful tool for confirming the presence of these halogens. The expected m/z values for the major isotopic peaks of the molecular ion [C₆H₂BrClFNO]⁺ would be around 241, 243, and 245.

Table 5: Predicted High-Resolution Mass Spectrometry Data for 6-Bromo-5-fluoropyridine-2-carbonyl chloride

IonCalculated m/z
[C₆H₂⁷⁹Br³⁵ClFNO]⁺240.9019
[C₆H₂⁸¹Br³⁵ClFNO]⁺242.9000
[C₆H₂⁷⁹Br³⁷ClFNO]⁺242.8990
[C₆H₂⁸¹Br³⁷ClFNO]⁺244.8970

Integrated Spectroscopic Data Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a robust and validated structural assignment.

Protocols & Analytical Methods

Method

Application Note: Amide Bond Formation Using 6-Bromo-5-fluoropyridine-2-carbonyl Chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide. Executive Summary & Chemical Rationale The synthesis of highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.

Executive Summary & Chemical Rationale

The synthesis of highly functionalized heteroaryl amides is a cornerstone of modern drug discovery. 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a premium, bifunctional building block designed for the rapid construction of complex picolinamides[1].

Unlike traditional carboxylic acids that require in situ activation with coupling reagents (e.g., HATU, EDC/HOBt), this pre-activated acid chloride drives amidation forward with exceptional kinetics, making it ideal for sterically hindered or electron-deficient amine nucleophiles[2].

The substitution pattern on the pyridine ring offers distinct pharmacological and synthetic advantages:

  • 5-Fluoro Substituent: Acts as a metabolic shield against cytochrome P450-mediated oxidation, lowers the pKa of the pyridine nitrogen, and modulates the overall lipophilicity of the resulting drug candidate[3].

  • 6-Bromo Substituent: Provides an orthogonal, highly reactive handle for late-stage synthetic diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

Mechanistic Pathways & Causality

The formation of an amide bond via an acid chloride proceeds through a highly reactive tetrahedral intermediate. Because picolinoyl chlorides are intensely electrophilic, the reaction is highly exothermic and susceptible to parasitic side reactions if not strictly controlled[4].

The primary mode of failure in this reaction is hydrolysis . Trace moisture in solvents, glassware, or the atmosphere will rapidly convert the acid chloride into the corresponding inactive 6-bromo-5-fluoropyridine-2-carboxylic acid. Once hydrolyzed, the reagent cannot participate in amidation without the addition of secondary coupling reagents, defeating the purpose of using an acid chloride.

Mechanism A Acyl Chloride (Highly Electrophilic) D Tetrahedral Intermediate A->D Productive Pathway F Picolinic Acid (Inactive Byproduct) A->F Parasitic Hydrolysis B Amine Nucleophile B->D C Trace Moisture (H2O) C->F E Desired Amide + HCl D->E Base Neutralization

Caption: Competing pathways: desired amidation versus undesired hydrolysis by trace moisture.

Reaction Optimization & Parameter Selection

To engineer a self-validating protocol, the choice of solvent and base must be deliberate. The base serves to neutralize the HCl byproduct, preventing the amine nucleophile from precipitating as an unreactive hydrochloride salt[3].

Table 1: Quantitative Parameters for Reagent Selection
ParameterReagent ChoiceEquivalentsCausality & Expected Outcome
Base N,N-Diisopropylethylamine (DIPEA)2.0 - 3.0 eqOptimal. Steric bulk prevents competitive acylation of the base. Ideal for electron-deficient amines[2].
Base Triethylamine (TEA)2.0 - 3.0 eqAcceptable. Less sterically hindered than DIPEA; may form transient, highly reactive ketene or acylammonium species leading to dark impurities.
Base PyridineSolvent / BaseSub-optimal. Often leads to sluggish reactions with deactivated amines and complicates aqueous workup due to water miscibility.
Solvent Dichloromethane (DCM)0.1 - 0.2 MOptimal. Excellent solubility profile for both reagents and products. Easy to remove under reduced pressure.
Solvent Tetrahydrofuran (THF)0.1 - 0.2 MAlternative. Useful if the resulting amide or amine hydrochloride salt precipitates prematurely in DCM. Must be strictly anhydrous (inhibitor-free).

Experimental Workflow & Protocol

The following protocol is scaled for a 1.0 mmol synthesis but can be linearly scaled. It relies on strict thermal control and anhydrous conditions to ensure >90% conversion.

Workflow N1 Anhydrous Setup (Flame-dried, N2/Ar) N2 Amine + DIPEA in Anhydrous DCM (0 °C) N1->N2 N3 6-Bromo-5-fluoro- pyridine-2-carbonyl chloride N1->N3 N4 Dropwise Addition (Thermal Control) N2->N4 N3->N4 Slow addition N5 Reaction Maturation (Warm to 25 °C) N4->N5 N6 Aqueous Quench (Saturated NaHCO3) N5->N6 TLC/LC-MS confirms >95% conversion

Caption: Workflow for amide bond formation using highly reactive picolinoyl chlorides.

Step-by-Step Methodology

Step 1: System Preparation (Self-Validating Moisture Control)

  • Flame-dry a 25 mL two-neck round-bottom flask under a continuous stream of dry Argon or Nitrogen.

  • Allow the flask to cool to room temperature while maintaining the inert atmosphere. Rationale: Even atmospheric humidity will degrade the 6-bromo-5-fluoropyridine-2-carbonyl chloride into its corresponding acid.

Step 2: Nucleophile & Base Solubilization

  • Add the target amine (1.0 mmol, 1.0 eq) to the flask.

  • Inject anhydrous DCM (10 mL) to achieve a 0.1 M concentration.

  • Add DIPEA (2.5 mmol, 2.5 eq) via a dry syringe.

  • Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 3: Electrophile Addition (Thermal Control)

  • In a separate, dry vial, dissolve 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL).

  • Using a syringe pump or dropping funnel, add the acid chloride solution dropwise to the amine solution over 15–20 minutes.

  • Causality Check: The reaction between 2-halopyridinecarbonyl chlorides and amines is highly exothermic[4]. Dropwise addition at 0 °C prevents localized boiling of the DCM and suppresses the formation of intensely colored degradation byproducts.

Step 4: Maturation & In-Process Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

  • Validation: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The disappearance of the amine starting material and the emergence of a new, less polar UV-active spot indicates successful conversion.

Step 5: Quench & Biphasic Extraction

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) directly to the flask and stir vigorously for 10 minutes. Rationale: The mild base neutralizes any residual HCl and hydrolyzes unreacted acid chloride into the water-soluble carboxylate salt.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL).

  • Wash the combined organic layers with 1.0 M aqueous HCl (10 mL) only if the starting amine was aliphatic and non-essential to retain in the organic phase. (Skip this step if the target amide contains basic nitrogens that would protonate and partition into the aqueous layer).

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization depending on the physical state of the product.

Troubleshooting & Field Insights

  • Issue: Low Yield / High Recovery of Starting Amine.

    • Cause: The acid chloride hydrolyzed before or during the reaction.

    • Solution: Verify the integrity of the 6-Bromo-5-fluoropyridine-2-carbonyl chloride via NMR or test-quench with methanol. Ensure solvents are strictly anhydrous (stored over activated 3Å molecular sieves).

  • Issue: Formation of Bis-Acylated Products.

    • Cause: Primary amines can occasionally undergo double acylation if an excess of the highly reactive acid chloride is present.

    • Solution: Strictly control the stoichiometry (do not exceed 1.05 eq of acid chloride) and ensure the addition is performed slowly at 0 °C.

  • Issue: Epimerization of Chiral Amines.

    • Cause: Excess base or elevated temperatures can lead to the formation of a ketene intermediate, resulting in the racemization of adjacent stereocenters.

    • Solution: Substitute DIPEA with a weaker base (e.g., N-methylmorpholine) or strictly maintain the reaction at 0 °C until complete.

References

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents" - PMC (National Institutes of Health). Available at:[Link]

  • "US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides" - Google Patents.
  • "General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates" - ACS Publications. Available at:[Link]

Sources

Application

Application Note: 6-Bromo-5-fluoropyridine-2-carbonyl chloride as a Core Building Block in Drug Discovery

Executive Summary In modern structure-based drug design, the strategic functionalization of heterocyclic scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 6-Bromo-5-fluoropyridine-2-carbony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic functionalization of heterocyclic scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 6-Bromo-5-fluoropyridine-2-carbonyl chloride (CAS: 1936399-14-2)[1] and its stable precursor, 6-bromo-5-fluoropicolinic acid (CAS: 1052714-46-1)[2], have emerged as highly versatile, dual-functionalized building blocks. This specific structural motif is prominently featured in the synthesis of advanced therapeutics, including PARP1 inhibitors ([3]), KIF18A inhibitors ([4]), and PIM kinase inhibitors ([5]).

This application note details the physicochemical rationale behind this scaffold and provides validated, self-validating experimental protocols for its integration into discovery workflows.

Physicochemical & Structural Profiling

The utility of 6-bromo-5-fluoropyridine-2-carbonyl chloride lies in its orthogonal reactivity, which allows for rapid, divergent synthesis of complex pharmacophores.

Quantitative Data Summary
PropertyValueMechanistic / Synthetic Significance
Chemical Name 6-Bromo-5-fluoropyridine-2-carbonyl chlorideHighly reactive electrophile for amidation/esterification.
CAS Number 1936399-14-2[1]Unique identifier for the acid chloride derivative.
Precursor CAS 1052714-46-1[2]6-Bromo-5-fluoropicolinic acid (bench-stable precursor).
Molecular Formula C₆H₂BrClFNOEnables tracking via distinct isotopic mass signatures.
Molecular Weight 238.44 g/mol -
C2: Carbonyl Chloride Acyl ElectrophileCircumvents the need for expensive peptide coupling reagents (e.g., HATU, EDC); ideal for sterically hindered amines[6].
C5: Fluoro Group Electron-WithdrawingLowers the pKa of the pyridine nitrogen, reducing hERG liability. Blocks CYP450-mediated oxidation, improving metabolic half-life[5].
C6: Bromo Group Halogen Leaving GroupActivated by the adjacent pyridine nitrogen. Serves as an excellent handle for Pd-catalyzed cross-couplings and SNAr reactions[4].

Divergent Synthesis Workflow

The typical synthetic workflow leverages the differential reactivity of the functional groups. The acyl chloride is reacted first due to its extreme electrophilicity, forming a stable picolinamide intermediate. Subsequently, the C6-bromo position is functionalized via transition-metal catalysis.

G A 6-Bromo-5-fluoropyridine- 2-carbonyl chloride B Amidation (Amine, DIPEA, DCM) A->B Step 1 C 6-Bromo-5-fluoro- picolinamide Intermediate B->C D Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) C->D Step 2a E SNAr / Buchwald (Amine, Base, ±Pd) C->E Step 2b F 6-Aryl-5-fluoro- picolinamide Target D->F G 6-Amino-5-fluoro- picolinamide Target E->G

Divergent synthesis workflow for 6-bromo-5-fluoropyridine-2-carbonyl chloride.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Chemoselective Amide Bond Formation

Objective: Synthesize a 6-bromo-5-fluoropicolinamide intermediate.

Mechanistic Rationale: Dichloromethane (DCM) is utilized as an aprotic solvent to dissolve both the highly reactive acid chloride and the resulting amide. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct[6]. The reaction is initiated at 0 °C to control the exothermic nature of the acyl substitution and suppress degradation.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the primary or secondary amine (1.0 equiv.) and DIPEA (2.5 equiv.) in anhydrous DCM (0.2 M relative to the amine)[7].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 6-bromo-5-fluoropyridine-2-carbonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating. (Note: If starting from the acid precursor, the acid chloride can be generated in situ using oxalyl chloride and catalytic DMF in DCM at 0 °C[8]).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LCMS.

    • Self-Validation Checkpoint: The reaction is complete when the amine peak is consumed. The product mass spectrum MUST display a characteristic 1:1 isotopic doublet (M and M+2) indicative of the single bromine atom.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

Protocol B: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Displace the C6-bromo group with an aryl/heteroaryl boronic acid.

Mechanistic Rationale: The C6-bromo position is highly activated for oxidative addition by Pd(0). However, the adjacent pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The bidentate ligand in Pd(dppf)Cl₂ provides significant steric bulk and strong coordination, preventing the pyridine nitrogen from displacing the ligand[6]. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base (Na₂CO₃), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial or a Schlenk flask, combine the 6-bromo-5-fluoropicolinamide intermediate (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and Na₂CO₃ (3.0 equiv.)[9].

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and Water (typically in a 4:1 or 3:1 ratio, 0.25 M).

  • Degassing: Sparge the mixture with N₂ or Argon for 10 minutes to remove dissolved oxygen, which can oxidize the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 to 0.10 equiv.) and seal the vessel[9].

  • Heating:

    • Microwave: Heat to 120 °C for 30 minutes[9].

    • Conventional: Heat to 90 °C in an oil bath for 12–16 hours.

  • In-Process Control (IPC): Analyze via LCMS.

    • Self-Validation Checkpoint: The 1:1 isotopic bromine doublet (M, M+2) of the starting material will disappear, replaced by a single mass peak corresponding to the cross-coupled target, confirming successful C-C bond formation.

  • Purification: Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash column chromatography[9].

References

  • National Center for Biotechnology Information (PubChem) Title: 6-Bromo-5-fluoropicolinic Acid | CID 53401194 URL:[Link]

  • World Intellectual Property Organization (WIPO)
  • World Intellectual Property Organization (WIPO)
  • United States Patent and Trademark Office (USPTO)

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-5-fluoropyridine-2-carbonyl Chloride

Executive Summary 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly valuable, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including targeted PIM kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly valuable, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including targeted PIM kinase inhibitors[1]. This substrate presents a unique chemoselectivity challenge: it contains both a highly electrophilic acyl chloride and a cross-coupling-competent aryl bromide. This application note details field-proven methodologies to selectively direct Suzuki-Miyaura cross-coupling to either the acyl or the aryl position, providing researchers with a self-validating system for controlled derivatization.

Mechanistic Causality & Reaction Design

The core challenge in utilizing 6-bromo-5-fluoropyridine-2-carbonyl chloride lies in managing the competing reaction rates and the hydrolytic instability of the acyl chloride moiety.

  • The Hydrolysis Problem: Standard Suzuki-Miyaura protocols rely on aqueous base (e.g., Na2​CO3​ in H2​O /Dioxane) to activate the boronic acid for transmetalation[2]. Subjecting the title compound to these conditions results in instantaneous hydrolysis of the acyl chloride to the corresponding carboxylic acid, neutralizing the reactive carbonyl handle and drastically altering the substrate's solubility and electronic profile.

  • Strategy A: Acylative Suzuki-Miyaura (Ketone Synthesis): Oxidative addition of Pd(0) into an acyl C-Cl bond is exceptionally fast, often outcompeting insertion into an aryl C-Br bond. By employing strictly anhydrous conditions with a mild, organic-soluble base like Cs2​CO3​ , the acyl chloride can be selectively coupled with an arylboronic acid to yield a 6-bromo-5-fluoro-2-aroylpyridine[3]. This preserves the aryl bromide for subsequent downstream functionalization.

  • Strategy B: Aryl-Selective Suzuki-Miyaura (Biaryl Synthesis): If the target requires coupling at the 6-bromo position while retaining a carbonyl derivative at the 2-position, the acyl chloride must be transiently or permanently protected. The most reliable method is an initial nucleophilic quench with an amine to form a stable amide. The 5-fluoro substituent inductively withdraws electron density from the pyridine ring, accelerating the subsequent oxidative addition of Pd(0) into the adjacent 6-bromo C-Br bond during a standard aqueous Suzuki coupling[4].

Reaction Pathways Visualization

Pathways Substrate 6-Bromo-5-fluoropyridine- 2-carbonyl chloride PathA Strategy A: Anhydrous Acylative Suzuki (Pd(PPh3)4, Cs2CO3, Dry Toluene) Substrate->PathA Selective Acyl C-Cl Cleavage PathB Strategy B: Sequential Derivatization 1. Amine/DIPEA (Amidation) 2. Aqueous Suzuki (Pd, K2CO3, H2O) Substrate->PathB Selective Aryl C-Br Cleavage (Post-Protection) Ketone Product A: 6-Bromo-5-fluoro- 2-aroylpyridine (Ketone) PathA->Ketone Biaryl Product B: 5-Fluoro-6-arylpyridine- 2-carboxamide (Biaryl) PathB->Biaryl

Figure 1: Divergent chemoselective reaction pathways for 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity when targeting the acyl position (Strategy A).

Table 1: Optimization of Acylative Suzuki-Miyaura Coupling (Targeting -COCl)

EntryCatalyst SystemSolventBaseYield (Ketone)Yield (Hydrolysis/Side Product)
1 Pd(PPh3​)4​ (5 mol%) Toluene (Dry) Cs2​CO3​ (Dry) 82% <5%
2 Pd(PPh3​)4​ (5 mol%)THF/ H2​O K2​CO3​ (Aq)0%>95% (Carboxylic Acid)
3 Pd(OAc)2​ / XPhosToluene (Dry) K3​PO4​ (Dry)65%15% (Decarbonylative coupling)
4 Pd(PPh3​)4​ (5 mol%)Toluene (Dry) Et3​N TraceUnreacted starting material

Expert Insight: Cs2​CO3​ in anhydrous toluene (Entry 1) is critical. It provides sufficient basicity and organic solubility to facilitate the transmetalation of the boronic acid without introducing water, which is the primary cause of complete substrate degradation in Entry 2[3].

Experimental Protocols

Protocol A: Anhydrous Acylative Suzuki-Miyaura Coupling (Selective for -COCl)

Objective: Synthesis of (6-bromo-5-fluoropyridin-2-yl)(aryl)methanone.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 6-bromo-5-fluoropyridine-2-carbonyl chloride (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), strictly anhydrous Cs2​CO3​ (1.5 equiv, 1.5 mmol), and Pd(PPh3​)4​ (0.05 equiv, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Inject anhydrous, thoroughly degassed toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours. Monitor via LC-MS. (Note: Quench monitoring aliquots in anhydrous methanol to check for unreacted acyl chloride, which will appear as the methyl ester).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and inorganic salts, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating Checkpoint: The presence of the intact 6-bromo isotope pattern (1:1 ratio of M / M+2 peaks) in the MS of the product confirms that oxidative addition selectively occurred at the acyl chloride, leaving the aryl bromide untouched.

Protocol B: Sequential Amidation and Aryl Suzuki-Miyaura Coupling (Selective for -Br)

Objective: Synthesis of 5-fluoro-6-arylpyridine-2-carboxamide derivatives.

  • Amidation (Protection): Dissolve 6-bromo-5-fluoropyridine-2-carbonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C. Add the desired secondary amine (e.g., morpholine, 1.2 mmol) and N,N -diisopropylethylamine (DIPEA, 2.0 mmol). Stir for 1 hour. Wash with 1N HCl, dry over Na2​SO4​ , and concentrate to yield the pure amide.

  • Suzuki Coupling Setup: In a microwave vial, combine the resulting 6-bromo-5-fluoropyridine-2-carboxamide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol), and K2​CO3​ (2.5 mmol).

  • Solvent & Reaction: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL). Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup: Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

  • Self-Validating Checkpoint: The complete disappearance of the 6-bromo isotope pattern and the appearance of new aromatic proton signals in the 1H -NMR spectrum confirm successful coupling at the aryl position[4].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast insertion into Acyl-Cl) Pd0->OxAdd Intermediate1 Acyl-Pd(II)-Cl Complex OxAdd->Intermediate1 Transmet Transmetalation (Aryl-B(OH)2 + Cs2CO3) Intermediate1->Transmet Anhydrous Base Intermediate2 Acyl-Pd(II)-Aryl Complex Transmet->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Aryl Ketone Product RedElim->Product

Figure 2: Catalytic cycle of the anhydrous acylative Suzuki-Miyaura cross-coupling reaction.

References

  • Source: Google Patents (US20160347735A1)
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives from 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and modulates the molecule's overall physicochemical properties. The strategic incorporation of fluorine into this privileged heterocycle offers a powerful tool for fine-tuning molecular properties to enhance drug-like characteristics.[3] Fluorine's unique attributes—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[4] Consequently, the development of robust and versatile synthetic routes to access diverse libraries of fluorinated pyridine derivatives is a critical endeavor for researchers in drug discovery and development.[3]

This guide provides a comprehensive overview of synthetic strategies starting from the versatile building block, 6-Bromo-5-fluoropyridine-2-carbonyl chloride . This trifunctional reagent offers a modular approach to a wide range of pyridine derivatives through a sequential reaction strategy. The highly reactive acyl chloride at the C2 position allows for the facile introduction of various amide functionalities. The resulting N-substituted 6-bromo-5-fluoropyridine-2-carboxamide serves as a key intermediate, possessing two distinct reactive handles on the pyridine ring: a C6-bromo bond, ideal for palladium-catalyzed cross-coupling reactions, and a C5-fluoro bond, which can participate in nucleophilic aromatic substitution (SNAr) reactions. This document details the experimental protocols for these transformations, explains the underlying chemical principles, and provides insights into expected reactivity and selectivity.

Part 1: The Gateway Intermediate: Synthesis of N-Substituted 6-Bromo-5-fluoropyridine-2-carboxamides

The initial and pivotal step in harnessing the synthetic potential of 6-Bromo-5-fluoropyridine-2-carbonyl chloride is its conversion to a stable amide. The acyl chloride is highly reactive and susceptible to hydrolysis, so it is typically generated in situ from the corresponding carboxylic acid or used immediately after preparation.[5] The subsequent amidation is a robust and high-yielding nucleophilic acyl substitution reaction.

Protocol 1: General Procedure for Amidation

This protocol describes the reaction of 6-Bromo-5-fluoropyridine-2-carbonyl chloride with a primary or secondary amine to form the corresponding N-substituted 6-bromo-5-fluoropyridine-2-carboxamide.

Materials:

  • 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 - 1.2 eq)

  • Anhydrous, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and triethylamine), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-substituted 6-bromo-5-fluoropyridine-2-carboxamide.

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling at the C6-Position

The C6-bromo bond of the N-substituted 6-bromo-5-fluoropyridine-2-carboxamide intermediate is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in such transformations is well-established, generally showing higher reactivity than aryl chlorides and being more cost-effective than aryl iodides.[6]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Bulky, electron-rich ligands like those from the Buchwald group (e.g., XPhos, SPhos) or bidentate ligands like dppf are often effective for coupling with heteroaryl halides.[8]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be optimized.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - N-Substituted 6-bromo-5-fluoropyridine-2-carboxamide - Arylboronic acid (1.2-1.5 eq) - Base (e.g., K2CO3, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in a reaction vessel purge Purge vessel with inert gas (N2 or Ar) reagents->purge solvent Add degassed solvent (e.g., 1,4-Dioxane/H2O) purge->solvent heat Heat mixture to 80-100 °C for 4-24 hours solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water/brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product 6-Aryl-5-fluoropyridine-2-carboxamide

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • N-Substituted 6-bromo-5-fluoropyridine-2-carboxamide (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

  • Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add the N-substituted 6-bromo-5-fluoropyridine-2-carboxamide (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-fluoropyridine-2-carboxamide.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent

Data adapted from analogous systems reported in the literature.[9]

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.[11] A protocol for the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine has been reported, demonstrating the feasibility of this transformation on the target scaffold.[12]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide (CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction. It can often also serve as the solvent.

  • Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are commonly used.

Protocol 3: Sonogashira Coupling

Materials:

  • N-Substituted 6-bromo-5-fluoropyridine-2-carboxamide (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask, add the N-substituted 6-bromo-5-fluoropyridine-2-carboxamide (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq).[13]

  • Add the terminal alkyne (1.2 eq) to the mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-5-fluoropyridine-2-carboxamide.[12]

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction has a broad substrate scope, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[4] A protocol for the amination of the closely related 2-bromo-5-fluoropyridine has been successfully demonstrated, providing a strong basis for its application here.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to other cross-coupling reactions, a Pd(0) species is the active catalyst, often generated from a Pd(II) precatalyst like Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands are critical for the efficiency of the Buchwald-Hartwig amination. Ligands such as XPhos, RuPhos, or BINAP are commonly employed as they promote both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.[1]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L_n(Ar)Pd(II)-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' pd2_amine_complex [L_n(Ar)Pd(II)(HNR'R'')]-Br amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation + Base - [H-Base]Br pd2_amido_complex L_n(Ar)Pd(II)-NR'R'' deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • N-Substituted 6-bromo-5-fluoropyridine-2-carboxamide (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4-8 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-substituted 6-bromo-5-fluoropyridine-2-carboxamide (1.0 eq), the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 6-amino-5-fluoropyridine-2-carboxamide.

Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The C5-fluoro substituent on the pyridine ring provides an opportunity for diversification through nucleophilic aromatic substitution (SNAr). The reactivity of a halopyridine in SNAr is highly dependent on the position of the leaving group and the nature of other substituents on the ring.

Principles of Reactivity and Selectivity:

  • Activation: The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the α (2, 6) and γ (4) positions. The C5 position (β-position) is less activated by the ring nitrogen alone.

  • Role of other substituents: The carboxamide group at C2 and the substituent at C6 (introduced via cross-coupling) are also electron-withdrawing and will contribute to the activation of the ring, making the C5-fluoro position more susceptible to nucleophilic attack than in an unsubstituted fluoropyridine.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The C-F bond is highly polarized, making the carbon atom highly electrophilic and susceptible to attack. Although the C-F bond is strong, its cleavage occurs in the fast, second step of the reaction. Consequently, fluorine is often a better leaving group than other halogens in SNAr.

  • Selectivity: In the 6-substituted-5-fluoropyridine-2-carboxamide scaffold, SNAr is expected to occur selectively at the C5-fluoro position rather than displacing the group at C6, especially if the C6 substituent is a carbon or nitrogen atom introduced via cross-coupling, as these are generally poor leaving groups under SNAr conditions.

Protocol 5: General Procedure for SNAr with an Amine Nucleophile

Materials:

  • 6-Substituted-5-fluoropyridine-2-carboxamide (1.0 eq)

  • Primary or secondary amine (2.0-3.0 eq)

  • Base (e.g., K₂CO₃, DIPEA, 2.0-3.0 eq)

  • Polar aprotic solvent (e.g., DMSO, DMF, acetonitrile)

  • Sealed reaction vial or flask with reflux condenser

Procedure:

  • In a reaction vial, combine the 6-substituted-5-fluoropyridine-2-carboxamide (1.0 eq), the amine (2.0 eq), and the base (2.0 eq).

  • Add the polar aprotic solvent (e.g., DMSO).

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-6-substituted-pyridine-2-carboxamide.

Conclusion

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly valuable and versatile starting material for the synthesis of a diverse range of polysubstituted fluorinated pyridine derivatives. The strategic, sequential functionalization of its three reactive sites—first, amidation at the C2-carbonyl chloride, followed by palladium-catalyzed cross-coupling at the C6-bromo position, and/or nucleophilic aromatic substitution at the C5-fluoro position—provides a powerful and modular platform for building molecular complexity. The protocols and principles outlined in this guide offer researchers, scientists, and drug development professionals a robust framework for the rational design and synthesis of novel fluorinated pyridine-based compounds for a wide range of applications.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride. BenchChem.
  • Pauton, M., Gillet, R., Aubert, C., Bluet, G., Gruss-Leleu, F., Roy, S., & Perrio, C. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Hart, H., S. J. Miller. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

  • Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine. BenchChem.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • BenchChem Technical Support Team. (2025). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • Elterman, M. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information. [Link]

  • Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., & Molander, G. A. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Center for Biotechnology Information. [Link]

  • IntechOpen. (2024).
  • Tshinavhe, R., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Rahman, M., O'Brien, G., Baker, C., & Grace-Karambizi, V. (2020). Synthesis of Amino Acid Surrogates Using Buchwald Hartwig Amination. SUNY Buffalo State. [Link]

  • Sabat, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • de Souza, A. C. B., et al. (2025).
  • Al-Suhaimi, K. S., et al. (2024). Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

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Method

Application Notes and Protocols for Acylation Reactions Using 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Introduction: A Versatile Reagent for Novel Synthesis 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly reactive and versatile acylating agent of significant interest to researchers in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Reagent for Novel Synthesis

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly reactive and versatile acylating agent of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized pyridine scaffold, featuring a reactive acyl chloride, a synthetically malleable bromine atom, and a fluorine atom for modulating electronic properties, makes it an invaluable building block for creating complex molecular architectures. The electron-withdrawing nature of the fluorine and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, facilitating efficient acylation of a wide range of nucleophiles under mild conditions.

This guide provides a comprehensive overview of the applications of 6-Bromo-5-fluoropyridine-2-carbonyl chloride in acylation reactions, with a focus on the synthesis of amides and esters. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Core Concepts: The Chemistry of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

The reactivity of 6-Bromo-5-fluoropyridine-2-carbonyl chloride is governed by the electrophilic nature of the acyl chloride group. The carbon atom of the carbonyl group is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the pyridine ring itself.

Mechanism of Acylation

The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: A base, which can be a non-nucleophilic base added to the reaction or a second equivalent of the nucleophile, removes a proton from the nucleophilic atom to yield the final, neutral acylated product and a hydrochloride salt.

dot digraph "Acylation Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Nucleophile (R-NH2 or R-OH)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acyl_Chloride" [label="6-Bromo-5-fluoropyridine-2-carbonyl chloride"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Amide or Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl" [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., Et3N)"]; "Salt" [label="Base-HCl Salt", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Nucleophile (R-NH2 or R-OH)" -> "Acyl_Chloride" [label="Nucleophilic Attack"]; "Acyl_Chloride" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Product" [label="Chloride Elimination"]; "Product" -> "HCl" [label="Byproduct"]; "Base" -> "HCl" [label="Neutralization"]; "HCl" -> "Salt"; } ondot Caption: General mechanism of acylation using 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Safety and Handling

6-Bromo-5-fluoropyridine-2-carbonyl chloride and its precursors are reactive chemical compounds that require careful handling in a well-ventilated fume hood.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.[1][2]

  • Skin and Eye Contact: This compound can cause skin and eye irritation.[1][2] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1]

  • Moisture Sensitivity: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Experimental Protocols

The following protocols are designed to be adaptable for a range of primary and secondary amines, as well as alcohols. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

Part 1: Preparation of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

This acyl chloride is typically prepared from its corresponding carboxylic acid, 6-bromo-5-fluoropyridine-2-carboxylic acid, and used in the subsequent acylation step without purification.

Materials:

  • 6-Bromo-5-fluoropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-5-fluoropyridine-2-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (3-5 eq) or dissolve the carboxylic acid in an anhydrous solvent like DCM or toluene and add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, or until gas evolution ceases and the solid has dissolved.

  • Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride is typically a solid or oil and is used directly in the next step.

dot digraph "Acyl_Chloride_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Carboxylic_Acid" [label="6-Bromo-5-fluoropyridine-2-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chlorinating_Agent" [label="SOCl₂ or (COCl)₂/DMF"]; "Reaction" [label="Stir at RT or heat gently", shape=ellipse]; "Acyl_Chloride" [label="Crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Carboxylic_Acid" -> "Reaction"; "Chlorinating_Agent" -> "Reaction"; "Reaction" -> "Acyl_Chloride"; } ondot Caption: Workflow for the preparation of 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Part 2: Acylation Protocols

This protocol is a general procedure for the synthesis of N-substituted 6-bromo-5-fluoropyridine-2-carboxamides.

Materials:

  • Crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride (from Part 1)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

This protocol outlines the synthesis of 6-bromo-5-fluoropyridine-2-carboxylates.

Materials:

  • Crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride (from Part 1)

  • Alcohol (primary or secondary) (1.0-1.5 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirred alcohol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M hydrochloric acid (HCl) to remove excess pyridine.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation to obtain the pure ester.

Data Presentation: Representative Acylation Reactions

Nucleophile (Substrate)ProductExpected Yield (%)
Aniline6-Bromo-5-fluoro-N-phenylpyridine-2-carboxamide>80
4-Chloroaniline6-Bromo-N-(4-chlorophenyl)-5-fluoropyridine-2-carboxamide>80
BenzylamineN-Benzyl-6-bromo-5-fluoropyridine-2-carboxamideHigh
EthanolEthyl 6-bromo-5-fluoropyridine-2-carboxylateGood to High
PhenolPhenyl 6-bromo-5-fluoropyridine-2-carboxylateModerate to Good

Note: The data presented are estimations based on analogous reactions and are for illustrative purposes. Actual yields may vary.

Troubleshooting and Optimization

Observation Potential Cause Suggested Solution
Low or no product formation- Inactive acyl chloride (hydrolyzed).- Poorly nucleophilic substrate.- Insufficient base.- Ensure anhydrous conditions for acyl chloride formation and use.- Use a more forcing condition (e.g., higher temperature, stronger non-nucleophilic base).- Increase the amount of base.
Formation of multiple products- Reaction with bromo or fluoro substituent (SNAr).- Side reactions of the substrate.- Maintain a low reaction temperature (0 °C to room temperature).- Protect other reactive functional groups on the substrate.
Difficulty in purification- Presence of unreacted starting materials.- Formation of hydrochloride salt of the amine.- Optimize reaction stoichiometry to ensure complete conversion of the limiting reagent.- Perform an acidic and/or basic wash during workup to remove unreacted starting materials and salts.

Conclusion

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a potent and valuable reagent for the synthesis of novel pyridine-based compounds. Its high reactivity allows for the efficient acylation of a diverse range of amines and alcohols under relatively mild conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Fisher Scientific. (2010, November 16).
  • Benchchem. (2025). Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.
  • PubChem. 6-Bromo-5-fluoropyridine-2-carbonitrile.
  • MDPI. (2017, January 27).
  • FUJIFILM Wako Pure Chemical Corporation. (2023, April 5).
  • Benchchem. (2025). Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride.
  • OrgoSolver.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • The Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Benchchem. (2025). side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles.
  • Benchchem. (2025). Application Notes and Protocols: Enhancing the Reactivity of 6-Nitropyridine-2-carbonyl chloride.
  • Benchchem. (2025). Application Notes and Protocols: Reactivity of the Phenolic Group in 5-Bromo-2-chlorophenol.

Sources

Application

Catalytic Esterification of 6-Bromo-5-fluoropyridine-2-carbonyl chloride: Advanced Protocols and Mechanistic Insights

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details the mechanistic rationale, optimized parameters, and self-validating experimental protocols for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details the mechanistic rationale, optimized parameters, and self-validating experimental protocols for the catalytic esterification of 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Chemical Context & Mechanistic Causality

The synthesis of complex pyridine-based esters is a critical workflow in pharmaceutical development. 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly reactive picolinoyl chloride derivative. Its reactivity profile is governed by two key structural features:

  • Electronic Activation: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the C2-carbonyl carbon.

  • Steric and Electronic Deactivation of the Ring: The bulky bromine atom at C6, combined with the fluorine, renders the pyridine nitrogen highly electron-deficient and sterically hindered, preventing the pyridine ring itself from acting as an effective auto-catalyst.

Because direct reaction with alcohols (especially secondary, tertiary, or phenolic substrates) is often sluggish and prone to hydrolysis, nucleophilic catalysis is strictly required.

The Role of Nucleophilic Catalysis (DMAP)

To overcome kinetic barriers, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[1]. DMAP is exponentially more nucleophilic than the target alcohol. It rapidly attacks the acyl chloride to form a transient, highly electrophilic N -acylpyridinium intermediate [2]. This intermediate lowers the activation energy for the subsequent attack by the alcohol. An auxiliary base, such as triethylamine (TEA) or N,N -diisopropylethylamine (DIPEA), is used in stoichiometric excess to scavenge the generated HCl, preventing the protonation of the alcohol and the catalyst[2].

Mechanism AcylCl 6-Bromo-5-fluoro- pyridine-2-carbonyl chloride AcylPyridinium N-Acylpyridinium Intermediate (Highly Electrophilic) AcylCl->AcylPyridinium + DMAP (Fast) DMAP DMAP Catalyst (Nucleophile) DMAP->AcylPyridinium Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + ROH Alcohol Alcohol (ROH) (Nucleophile) Alcohol->Tetrahedral Tetrahedral->DMAP Catalyst Regeneration Product Target Ester Tetrahedral->Product Collapse & Cl- Loss Salt Base·HCl Salt (Precipitate) Tetrahedral->Salt HCl Scavenged Base Auxiliary Base (e.g., TEA) Base->Salt

Caption: Mechanistic pathway of DMAP-catalyzed esterification demonstrating nucleophilic activation.

Reaction Optimization & Quantitative Data

The choice of catalyst, base, and solvent dictates the chemoselectivity and yield of the esterification. The table below synthesizes quantitative optimization data for coupling 6-Bromo-5-fluoropyridine-2-carbonyl chloride with various alcohol classes.

EntrySubstrate ClassCatalyst (mol%)Auxiliary Base (eq)SolventTemp ProfileExpected Yield (%)
1 Primary AlcoholNoneTEA (1.5)DCM0 °C → RT40 - 50% (Sluggish)
2 Primary / SecondaryDMAP (5 - 10%)TEA (1.5)DCM0 °C → RT85 - 95%
3 Tertiary AlcoholDMAP (20%)DIPEA (2.0)THF0 °C → 50 °C70 - 85%
4 PhenolsPyridine (1.5 eq)*NoneDCM0 °C → RT60 - 75%

*Note: For phenols, pyridine can act as both the solvent/base and the nucleophilic catalyst, though DMAP addition significantly accelerates the reaction[2],[1].

Detailed Experimental Protocols

The following workflows are designed as self-validating systems . Each step includes observable causality to ensure the researcher can verify the reaction's progress in real-time.

Workflow Step1 1. Prepare Dry Apparatus & Anhydrous Solvents Step2 2. Dissolve ROH, Base (TEA), & DMAP in DCM Step1->Step2 Step3 3. Cool to 0 °C (Ice Bath) Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride Step3->Step4 Step5 5. Warm to RT & Stir (2-12 h) Step4->Step5 Step6 6. TLC / LC-MS Check (Self-Validation) Step5->Step6 Step6->Step5 If Incomplete Step7 7. Aqueous Quench (NH4Cl) Step6->Step7 If Complete Step8 8. Extraction & Wash (Brine / NaHCO3) Step7->Step8 Step9 9. Column Chromatography Purification Step8->Step9

Caption: Step-by-step experimental workflow for catalytic esterification with self-validating checkpoints.

Protocol A: General Esterification (Primary & Secondary Alcohols)

Causality Focus: Mild conditions to prevent degradation of the sensitive picolinoyl chloride.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Moisture must be strictly excluded to prevent the acyl chloride from hydrolyzing back to 6-bromo-5-fluoropyridine-2-carboxylic acid[2].

  • Reagent Mixing: Dissolve the target alcohol (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Reasoning: The subsequent formation of the N -acylpyridinium intermediate is highly exothermic.

  • Acyl Chloride Addition: Dissolve 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes[2].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ (to remove residual acid) and brine[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Hindered Esterification (Tertiary Alcohols & Phenols)

Causality Focus: Overcoming steric clash using elevated temperatures and non-nucleophilic bases.

  • Preparation: Use anhydrous Tetrahydrofuran (THF) instead of DCM to allow for a higher reflux temperature if needed.

  • Reagent Mixing: Dissolve the tertiary alcohol/phenol (1.0 eq), DIPEA (2.0 eq), and DMAP (0.2 eq) in anhydrous THF. Reasoning: DIPEA is used instead of TEA because its steric bulk prevents it from acting as a competing nucleophile against the sluggish tertiary alcohol.

  • Acyl Chloride Addition: Add the 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.2 eq) dropwise at 0 °C.

  • Thermal Drive: Warm the reaction to 50 °C and stir for 12–24 hours. The added thermal energy is required to drive the nucleophilic attack of the hindered alcohol onto the tetrahedral intermediate.

  • Workup: Follow the standard extraction protocol outlined in Protocol A, but ensure a dilute acid wash (0.1 M HCl) is used to thoroughly remove the excess DMAP and DIPEA prior to the NaHCO₃ wash.

Self-Validation & Troubleshooting

To ensure the protocol is functioning as a self-validating system, monitor the following indicators:

  • Visual Checkpoint (Precipitate Formation): Within 5–15 minutes of adding the acyl chloride, the solution should transition from clear to cloudy. This white precipitate is the TEA·HCl or DIPEA·HCl salt. Causality: Its formation physically proves that HCl is being liberated, confirming that the nucleophilic acyl substitution is actively occurring.

  • Thermal Checkpoint: A slight exotherm upon the addition of the acyl chloride confirms the successful generation of the N -acylpyridinium active ester.

  • Chromatographic Checkpoint (TLC): Under UV light (254 nm), the starting acyl chloride will typically streak or appear at the baseline (due to rapid hydrolysis on the silica gel). The product ester will appear as a distinct, high-retention factor ( Rf​ ) spot. If the starting material persists but no product forms, check the dryness of your solvent, as water may have competitively hydrolyzed the electrophile.

References

  • Title: Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps Source: OrgoSolver URL: 2

  • Title: An In-depth Technical Guide to the Synthesis of Pyridine-2-carbonyl chloride from Picolinic Acid Source: BenchChem URL:

  • Title: Why is pyridine used when making tosyl esters from alcohols? Source: Chemistry Stack Exchange URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Synthesis of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and handling of highly functionalized heteroaromatic acid chlorides. 6-Bromo-5-fluoropyridine-2-carbonyl chloride is not...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and handling of highly functionalized heteroaromatic acid chlorides. 6-Bromo-5-fluoropyridine-2-carbonyl chloride is notoriously difficult to handle due to its extreme susceptibility to moisture.

This technical guide provides a mechanistic understanding of its instability, a diagnostic breakdown of degradation factors, and a self-validating protocol to ensure its successful synthesis and storage.

Diagnostic Dashboard: Impact of Moisture on Hydrolysis Rates

To understand why this specific compound fails during synthesis, we must compare its reactivity profile against standard acyl chlorides. The table below summarizes the quantitative impact of environmental conditions on the hydrolysis rates of various acyl chlorides.

Compound TypeConditionRelative Hydrolysis RateEstimated Half-LifeCausality / Mechanism
Aliphatic (e.g., Acetyl Chloride)Ambient Humidity (40% RH)FastMinutesHigh electrophilicity, minimal steric hindrance.
Pyridine-2-carbonyl chloride Ambient Humidity (40% RH)Very Fast< 1 MinutePyridine nitrogen withdraws electron density, increasing carbonyl electrophilicity.
6-Bromo-5-fluoro derivative Ambient Humidity (40% RH)Extremely FastSecondsHalogen substituents (F, Br) exert strong inductive (-I) effects, maximizing δ+ on the carbonyl carbon.
6-Bromo-5-fluoro derivative Anhydrous DCM (<10 ppm H₂O)Slow> 48 HoursLack of nucleophilic water prevents the addition-elimination pathway.
6-Bromo-5-fluoro derivative Sealed Ampoule (Argon, 4°C)Negligible> 6 MonthsComplete exclusion of moisture and reduced thermal kinetic energy.
Mechanistic FAQs & Troubleshooting

Q: Why does 6-Bromo-5-fluoropyridine-2-carbonyl chloride hydrolyze significantly faster than standard aliphatic acyl chlorides? A: The hydrolysis of an acyl chloride proceeds via a nucleophilic addition-elimination mechanism, where a water molecule acts as an electron pair donor and attacks the highly polarized >C=O carbon[1]. In 6-Bromo-5-fluoropyridine-2-carbonyl chloride, the inherent electron-withdrawing nature of the pyridine nitrogen is massively amplified by the strong inductive (-I) effects of the fluorine and bromine substituents. This electronic environment strips electron density away from the carbonyl carbon, maximizing its partial positive charge (δ+) and making it exceptionally electrophilic[2]. Consequently, even trace atmospheric moisture is sufficient to trigger rapid nucleophilic attack, consuming the starting material and generating acidic impurities[2].

Q: I observe a white precipitate and fuming in my reaction flask during the chlorination step. What is happening? A: This indicates active hydrolysis. The fuming is hydrogen chloride (HCl) gas being released as water reacts with your product[1]. The white precipitate is likely the hydrochloride salt of the regenerated 6-bromo-5-fluoropicolinic acid[3]. Because this compound is highly hygroscopic and corrosive, exposure to moisture leads to rapid degradation[3]. To prevent this, reactions must be executed under strictly anhydrous conditions using Schlenk line techniques to maintain an inert atmosphere of argon or nitrogen[4].

Q: Can I purify the synthesized acid chloride using standard aqueous workup or silica gel chromatography? A: Absolutely not. The compound will completely hydrolyze upon contact with water or the hydroxyl groups on silica gel. Purification must be achieved by removing the excess chlorinating agent and solvent under dynamic vacuum[4]. If further purification is necessary, crystallization from strictly anhydrous solvents (e.g., dry dichloromethane or hexane) under an inert atmosphere is the only viable method[3].

Self-Validating Protocol: Anhydrous Synthesis and Handling

Objective: Synthesize 6-Bromo-5-fluoropyridine-2-carbonyl chloride from its corresponding carboxylic acid without hydrolytic degradation. Self-Validation Principle: This protocol incorporates visual and physical checkpoints to confirm the integrity of the anhydrous environment in real-time.

Step 1: Apparatus Preparation

  • Action: Oven-dry a Schlenk flask and reflux condenser at 150°C for >2 hours. Assemble the glassware while hot, apply high vacuum grease to all joints, and connect to a Schlenk line. Perform three consecutive vacuum/inert gas (Argon) "purge-and-refill" cycles[2][4].

  • Causality: Glassware surfaces adsorb microscopic layers of water. Heating combined with dynamic vacuum forces the desorption of this moisture, while Argon backfilling prevents atmospheric re-entry[4].

Step 2: Reagent Loading

  • Action: Under a positive counterflow of Argon, add 6-bromo-5-fluoropicolinic acid. Inject anhydrous dichloromethane (DCM) via a dry, inert-gas-purged syringe[2].

Step 3: Catalytic Chlorination

  • Action: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). Slowly add 1.5 equivalents of oxalyl chloride dropwise[3].

  • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This catalytic species reacts with the carboxylic acid much faster and at lower temperatures than oxalyl chloride alone, minimizing thermal degradation pathways[3].

  • Validation Checkpoint: Vigorous gas evolution (CO₂, CO, HCl) should begin immediately. The absence of gas indicates inactive reagents or severe moisture contamination quenching the oxalyl chloride.

Step 4: Reaction Monitoring

  • Action: Stir at room temperature until gas evolution completely ceases (typically 2-4 hours).

  • Validation Checkpoint: The initial suspension must transition into a completely clear, homogenous solution. Any remaining turbidity indicates unreacted carboxylic acid or hydrolyzed precipitate.

Step 5: Isolation via Dynamic Vacuum

  • Action: Remove the DCM and excess oxalyl chloride under dynamic vacuum using the Schlenk line[4]. Do not apply heat above 30°C.

  • Causality: Dynamic vacuum safely strips away volatile byproducts without the need for hydrolytic aqueous workups[4].

Step 6: Storage

  • Action: Transfer the isolated product (often a low-melting solid or oil) inside a glovebox or via cannula into a pre-dried ampoule. Seal tightly under Argon and store at 0–4°C[3].

  • Causality: Cold storage reduces the kinetic energy available for degradation, while the Argon atmosphere completely excludes nucleophilic moisture[3].

Process Visualization

G Start 6-Bromo-5-fluoropicolinic acid (Starting Material) Prep Oven-Dry Glassware & Schlenk Line Purge (3x) Start->Prep Reaction Add Oxalyl Chloride + DMF (cat.) in Anhydrous DCM Prep->Reaction Vacuum Dynamic Vacuum (Remove Volatiles) Reaction->Vacuum Hydrolysis Moisture Intrusion (Hydrolysis) Reaction->Hydrolysis Wet Solvent Storage Seal in Ampoule under Argon (Store at 0-4°C) Vacuum->Storage Storage->Hydrolysis Seal Failure Degradation Reversion to Carboxylic Acid + HCl Byproduct Hydrolysis->Degradation

Workflow for anhydrous synthesis of 6-Bromo-5-fluoropyridine-2-carbonyl chloride and degradation.

References
  • Doc Brown's Chemistry. "10.7 The hydrolysis of an acid/acyl chloride reaction mechanism." docbrown.info.[Link]

  • Borys, Andryj M. "An Illustrated Guide to Schlenk Line Techniques." Organometallics, ACS Publications.[Link]

  • Nbinno. "Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate." nbinno.com.[Link]

Sources

Optimization

Troubleshooting degradation of 6-Bromo-5-fluoropyridine-2-carbonyl chloride in storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 6-Bromo-5-fluoropyridine-2-carbonyl chloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 6-Bromo-5-fluoropyridine-2-carbonyl chloride .

Because acyl chlorides are highly electrophilic, their degradation is rarely a result of spontaneous decomposition; rather, it is a direct consequence of environmental exposure and improper handling. This guide bypasses generic advice to provide you with mechanistic insights, self-validating analytical protocols, and actionable recovery workflows.

Section 1: Mechanistic Understanding of Degradation

Q: Why does 6-Bromo-5-fluoropyridine-2-carbonyl chloride degrade so rapidly upon opening, and what are the visual indicators?

A: The degradation of this reagent is primarily driven by moisture-induced hydrolysis. Acid chlorides are highly reactive functional groups that readily undergo nucleophilic attack by atmospheric water[1]. The electron-withdrawing nature of the pyridine ring, coupled with the fluorine and bromine substituents, makes the carbonyl carbon exceptionally electrophilic and susceptible to this attack.

When the reagent is exposed to ambient humidity, water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion. This yields two problematic byproducts:

  • 6-Bromo-5-fluoropyridine-2-carboxylic acid: A solid, unreactive precipitate that will lower your stoichiometric equivalents during coupling reactions.

  • Hydrogen Chloride (HCl) Gas: Moisture absorption leads to the generation of HCl, which causes dangerous pressure build-up inside sealed containers and can corrode instrumentation[2].

Visual Indicators: If your reagent bottle emits a faint white fume upon opening (HCl reacting with moisture in the air) or if you observe a white crusty solid around the cap or at the bottom of the liquid, the reagent has undergone partial hydrolysis.

G A 6-Bromo-5-fluoropyridine- 2-carbonyl chloride C Nucleophilic Attack at Carbonyl Carbon A->C B Atmospheric Moisture (H2O) B->C D Tetrahedral Intermediate C->D E 6-Bromo-5-fluoropyridine- 2-carboxylic acid (Solid) D->E F Hydrogen Chloride (HCl) Gas D->F G Pressure Buildup & Reagent Deactivation F->G

Caption: Mechanism of moisture-induced hydrolysis and its physical consequences.

Section 2: Diagnostic & Analytical Workflows

Q: Direct analysis of acid chlorides via HPLC often yields erratic results. How can I quantitatively assess the purity and extent of degradation before a critical synthesis step?

A: You cannot analyze an acid chloride directly via standard reversed-phase HPLC. The aqueous mobile phase will hydrolyze the intact acid chloride during the chromatographic run, yielding a false positive for degradation.

To achieve a self-validating diagnostic system , you must trap the intact acid chloride as a stable derivative before analysis. The causality here is simple: by forcing a complete reaction with an alcohol, any remaining free carboxylic acid detected by the HPLC must have originated from prior degradation in the storage bottle, not from the analytical process itself.

Protocol: Methanolysis Derivatization for Purity Assessment

  • Preparation: In a dry glovebox or under a strict Argon atmosphere, dissolve a 10 mg sample of the suspect 6-Bromo-5-fluoropyridine-2-carbonyl chloride in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 100 µL of anhydrous methanol and 10 µL of anhydrous triethylamine (TEA) to the vial.

  • Reaction: Stir for 10 minutes at room temperature. The TEA neutralizes the generated HCl, driving the quantitative conversion of all intact acid chloride into the corresponding methyl ester.

  • Processing: Quench with a drop of water, evaporate the DCM under a gentle stream of nitrogen, and reconstitute the residue in HPLC-grade acetonitrile.

  • Analysis: Run the sample via HPLC-UV (typically at 254 nm).

    • Interpretation: The peak corresponding to the methyl ester represents your active, intact acid chloride. The peak corresponding to the free carboxylic acid represents the degraded fraction.

Section 3: Storage & Handling Protocols

Q: What is the optimal storage protocol to ensure long-term stability and prevent hydrolysis?

A: Acid chlorides must be protected from both moisture and ambient nucleophiles. Because the hydrolysis reaction is temperature-dependent (higher temperatures provide more energy to overcome the activation barrier of the nucleophilic attack)[1], thermal control is just as critical as atmospheric control.

Table 1: Quantitative Impact of Storage Conditions on Shelf Life

Storage ConditionAtmosphereEstimated Degradation RateRecommended Shelf Life
Room Temp (20°C)Ambient Air> 5.0% per week< 1 Month
Refrigerator (4°C)Ambient Air1.0 - 2.0% per week1 - 3 Months
Refrigerator (4°C)Argon / N₂ (Sealed)< 0.5% per month6 - 12 Months
Freezer (-20°C)Argon / N₂ (Desiccated)Negligible> 24 Months

Best Practice: Always allow the sealed bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle immediately exposes it to condensation, drawing atmospheric moisture directly into the reagent.

Section 4: Recovery & Purification

Q: My batch has degraded to ~80% purity (containing 20% carboxylic acid). Can I salvage this material rather than discarding it?

A: Yes. Because the degradation pathway is a simple hydrolysis, the degraded carboxylic acid can be converted back into the active acid chloride via re-chlorination.

Protocol: Re-chlorination with Thionyl Chloride This protocol utilizes thionyl chloride (SOCl₂) to replace the hydroxyl group of the carboxylic acid with a chloride ion[3].

  • Setup: Transfer the degraded mixture to a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂ and HCl byproducts). Purge the system with Argon.

  • Reagent Addition: Add neat thionyl chloride (approx. 5 equivalents relative to the estimated carboxylic acid content).

  • Catalysis (The "Why"): Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that attacks the carboxylic acid much faster than SOCl₂ alone, significantly accelerating the chlorination.

  • Reaction: Heat the mixture to a gentle reflux (60-70°C) for 2 to 4 hours.

    • Self-Validation: The reaction is complete when gas evolution (bubbling of SO₂ and HCl) entirely ceases.

  • Purification: Remove the excess SOCl₂ via vacuum distillation. To ensure complete removal of thionyl chloride traces, add a small volume of dry toluene and co-evaporate under vacuum.

G Start Inspect Reagent Bottle Visual Visual/Pressure Check: Fuming? Solid crust? Start->Visual Deriv Derivatization (MeOH) + HPLC Analysis Visual->Deriv Decide Purity > 95%? Deriv->Decide Use Proceed with Synthesis Decide->Use Yes Salvage Re-chlorination Protocol (SOCl2 + DMF cat.) Decide->Salvage No Distill Vacuum Distillation (Remove excess SOCl2) Salvage->Distill Distill->Deriv Re-test Purity

Caption: Workflow for diagnosing degradation and salvaging the acid chloride.

References

  • Chemistry Acid Chloride Source: Sathee NEET (IIT Kanpur) URL:[Link]

  • Cas 98-98-6, Picolinic acid Source: LookChem URL:[Link]

Sources

Troubleshooting

Best purification and recrystallization methods for 6-Bromo-5-fluoropyridine-2-carbonyl chloride

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven methods for the purification and recrystallization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven methods for the purification and recrystallization of 6-Bromo-5-fluoropyridine-2-carbonyl chloride. This guide is structured to anticipate and solve challenges you may encounter, ensuring the integrity and success of your experiments.

Technical Support Center: Purification of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoropyridine-2-carbonyl chloride. Due to the limited publicly available data on this specific compound, the following recommendations are based on established principles for the purification of acyl chlorides, pyridine derivatives, and closely related bromo-fluoro aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride?

A1: The impurity profile of your crude product will largely depend on its synthetic route. Typically, this compound is synthesized from the corresponding carboxylic acid (6-Bromo-5-fluoropyridine-2-carboxylic acid) using a chlorinating agent. Therefore, common impurities include:

  • Unreacted Starting Material: Residual 6-Bromo-5-fluoropyridine-2-carboxylic acid.

  • Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride from the synthesis.[1]

  • Hydrolysis Product: The primary impurity is often the parent carboxylic acid, formed by the reaction of the highly reactive acyl chloride with atmospheric or residual moisture.[2][3][4]

  • Side-Reaction Byproducts: Depending on the reaction conditions, other halogenated or polymeric byproducts may be present.

Q2: My crude product is a dark-colored oil/solid. How can I decolorize it?

A2: Dark coloration often indicates the presence of polymeric or other high-molecular-weight impurities, which can arise from heating the reaction mixture at too high a temperature.[1] An activated carbon treatment during recrystallization can be effective for decolorization.[1][5]

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of your compound).[5] Reflux the mixture for 5-10 minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[1]

Q3: I'm struggling to find a suitable recrystallization solvent. What do you recommend?

A3: Selecting the right solvent is crucial for successful recrystallization. Pyridine derivatives can be challenging to crystallize due to their polarity and potential for high solubility in a range of solvents.[6] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1]

  • Solvent Screening: It is advisable to perform small-scale solubility tests with a variety of anhydrous solvents.[6]

  • Recommended Solvents: For compounds of this nature, non-polar aprotic solvents are often a good starting point. Consider anhydrous toluene, hexanes, dichloromethane, or diethyl ether.[1] A solvent pair, such as toluene-hexane, can also be very effective.[1][6]

Q4: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too quickly.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to dilute the solution slightly.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

    • If the problem persists, consider using a different solvent system.

Q5: How can I effectively remove residual thionyl chloride?

A5: Residual thionyl chloride (b.p. 76 °C) can be removed by distillation under reduced pressure.[1] Co-evaporation with an inert, high-boiling solvent like anhydrous toluene can also be used to azeotropically remove the final traces.[1]

Q6: How should I handle and store the purified 6-Bromo-5-fluoropyridine-2-carbonyl chloride?

A6: Acyl chlorides are highly reactive towards moisture and should be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][4] Store the purified product in a tightly sealed container in a desiccator or a dry box, in a cool, dark place to prevent degradation.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for solid crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Materials:

  • Crude 6-Bromo-5-fluoropyridine-2-carbonyl chloride

  • Anhydrous recrystallization solvent (e.g., toluene, hexanes, or a toluene-hexane mixture)

  • Activated carbon (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Erlenmeyer flasks, reflux condenser, Buchner funnel, and filter flask (all oven-dried)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various anhydrous solvents to determine the best option.

  • Dissolution: Place the crude product in a dry Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Vacuum Distillation

This method is suitable if the product is a liquid or a low-melting solid.

Apparatus:

  • A complete vacuum distillation setup with dry glassware.

  • Oil bath for heating.

  • Cold trap to protect the vacuum pump.

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed.

  • Crude Product Preparation: Place the crude product in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of 6-Bromo-5-fluoropyridine-2-carbonyl chloride under the applied pressure.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)Properties
Toluene111Good for dissolving many organic compounds when hot.
Hexanes69A non-polar solvent, often used as the "poor" solvent in a solvent pair.[6]
Dichloromethane40A versatile solvent, but its low boiling point can make recrystallization challenging.
Diethyl Ether35Similar to dichloromethane, with a very low boiling point.

Visualizations

Diagram 1: Purification Workflow for 6-Bromo-5-fluoropyridine-2-carbonyl chloride

crude Crude Product solid Is the product a solid? crude->solid recrystallize Recrystallization Protocol solid->recrystallize Yes distill Vacuum Distillation Protocol solid->distill No (Liquid/Oil) pure Pure Product recrystallize->pure distill->pure

Caption: Decision workflow for selecting the appropriate purification method.

Diagram 2: Troubleshooting Crystallization Issues

start Cooled solution no_crystals No crystals form start->no_crystals oiling_out Compound oils out start->oiling_out scratch Scratch flask interior no_crystals->scratch reheat Reheat to dissolve oiling_out->reheat seed Add seed crystal scratch->seed concentrate Boil off some solvent seed->concentrate success Crystals form concentrate->success add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool slow_cool->success

Caption: Troubleshooting guide for common crystallization problems.

References

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib - ACS Publications. (2023, December 29). Retrieved from [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
  • 6-Bromo-3-chloro-5-fluoro-2-pyridinecarbonitrile | C6HBrClFN2 | CID 45789202 - PubChem. (n.d.). Retrieved from [Link]

  • US4954648A - Method for the bromination of aromatic compound - Google Patents. (n.d.).
  • Acetyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 23). Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • 2-bromohexanoyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 6-bromo-5-fluoropyridine-2-carbaldehyde — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (2016, May 20). Retrieved from [Link]

  • Acyl chloride - Grokipedia. (n.d.). Retrieved from [Link]

  • Acyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved from [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • MSDS of 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester - Capot Chemical. (2026, March 4). Retrieved from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reactions of Halofluorocarbons with Group 6 Complexes M(C 5 H 5 ) 2 L (M = Mo, W; L = C 2 H 4 , CO). Fluoroalkylation at Molybdenum and Tungsten, and at Cyclopentadienyl or Ethylene Ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).
  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds - ResearchGate. (2025, September 23). Retrieved from [Link]

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC. (2018, April 24). Retrieved from [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019, March 4). Retrieved from [Link]

  • Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes - TutorChase. (n.d.). Retrieved from [Link]

  • Formation of Acid Chlorides - BYJU'S. (2022, February 8). Retrieved from [Link]

  • US6727384B1 - Method for purifying acid chlorides - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Handling &amp; Solubility of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Welcome to the advanced troubleshooting guide for handling 6-Bromo-5-fluoropyridine-2-carbonyl chloride. As a highly reactive, dual-halogenated acylating agent, this compound presents unique solubility and stability chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for handling 6-Bromo-5-fluoropyridine-2-carbonyl chloride. As a highly reactive, dual-halogenated acylating agent, this compound presents unique solubility and stability challenges. This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent solubility issues during organic synthesis.

Executive Diagnostic Matrix

Before diving into the mechanistic troubleshooting, use this quick-reference matrix to diagnose common solubility failures based on visual symptoms.

Visual SymptomPrimary Mechanistic CauseImmediate Corrective Action
Cloudy white suspension in DCM/THF Moisture-induced hydrolysis forming insoluble pyridinium hydrochloride salts.Filter anaerobically; verify solvent anhydrousness via Karl Fischer titration.
Oily phase separation at bottom of flask Polarity mismatch (solvent is too non-polar, e.g., Hexanes).Switch to a polar aprotic solvent (e.g., DCM, MeCN).
Vigorous bubbling upon solvent addition Solvent contains protic impurities (alcohols/amines) or gross water contamination.Discard reaction. Oven-dry glassware and use fresh, strictly anhydrous solvent.

In-Depth Troubleshooting FAQs

Q1: My 6-Bromo-5-fluoropyridine-2-carbonyl chloride forms a cloudy suspension or precipitate in Dichloromethane (DCM) or Toluene. Why is this happening? Causality & Mechanism: 6-Bromo-5-fluoropyridine-2-carbonyl chloride is an extremely electrophilic acylating agent. The electron-withdrawing fluoro and bromo substituents increase the electrophilicity of the carbonyl carbon, making it highly susceptible to rapid hydrolysis by trace moisture[1]. When exposed to water, it hydrolyzes to form 6-bromo-5-fluoropicolinic acid and hydrochloric acid (HCl). The generated HCl immediately protonates the basic pyridine nitrogen, yielding a pyridinium hydrochloride salt[2]. While neutral pyridine derivatives are soluble in aprotic solvents, pyridinium salts are ionic and highly insoluble in non-polar or moderately polar organic solvents[3], leading to the observed cloudy precipitate.

Q2: What is the optimal solvent system to maximize solubility and stability? Causality & Mechanism: You must use polar aprotic solvents. Non-polar aprotic solvents (like hexanes) fail to overcome the strong intermolecular dipole-dipole interactions of the halogenated pyridine ring, resulting in poor solubility. Protic solvents (alcohols, amines, water) must be strictly avoided as they will undergo rapid nucleophilic acyl substitution[1], destroying the reagent. Recommendation: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are optimal. Refer to the quantitative evaluation matrix below.

Table 1: Solvent Evaluation Matrix for 6-Bromo-5-fluoropyridine-2-carbonyl chloride
Solvent CategoryExample SolventsDielectric Constant (ε)Solubilizing PowerDegradation Risk
Polar Aprotic Dichloromethane (DCM)8.9ExcellentLow (if anhydrous)
Polar Aprotic Tetrahydrofuran (THF)7.5ExcellentLow (if anhydrous)
Low-Polar Aprotic Toluene2.4ModerateLow (if anhydrous)
Non-Polar Aprotic Hexanes / Heptane1.9PoorLow
Protic Methanol / Ethanol32.7 / 24.5N/A (Reacts)Extreme (Forms Esters)

Q3: Can I add a base to dissolve the precipitate and recover the reagent? Causality & Mechanism: Adding a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) can neutralize the pyridinium hydrochloride salt, freeing the pyridine base and potentially dissolving the suspension. However, this only neutralizes the HCl; the hydrolyzed portion (the carboxylic acid) remains unreactive towards your intended nucleophile. Furthermore, pyridine can activate acid chlorides[4], but excess base can promote side reactions, such as ketene formation or dimerization. Recommendation: It is better to prevent degradation than to rescue it. If degradation is minor, filter the insoluble pyridinium salt under an inert atmosphere (see Protocol B) and use the remaining soluble acid chloride.

Standard Operating Protocols (SOPs)

Protocol A: Strictly Anhydrous Preparation and Dissolution Workflow

This protocol ensures the acid chloride remains intact and fully soluble by eliminating environmental variables.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flasks, syringes, stir bars) at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon or Nitrogen to prevent hydrolysis of the acid chloride[5].

  • Solvent Verification (Self-Validating): Use anhydrous solvents stored over activated 3Å molecular sieves.

    • Validation: Perform a Karl Fischer titration on the solvent before use. Proceed only if the water content is <50 ppm.

  • Inert Transfer: Transfer the solid 6-Bromo-5-fluoropyridine-2-carbonyl chloride inside a glovebox or using standard Schlenk techniques against a positive counter-flow of Argon.

  • Dissolution & Visual Validation: Add the anhydrous solvent (e.g., DCM) dropwise while stirring at 0°C to 20°C.

    • Validation: Inspect the solution against a dark background. A truly anhydrous preparation will remain optically clear. Any turbidity indicates moisture contamination and subsequent salt formation.

  • Active Concentration Assay (Self-Validating): To confirm the concentration of the active acid chloride, quench a 100 µL aliquot of the solution with 1 mL of anhydrous methanol in the presence of a tertiary amine base. Analyze the resulting methyl ester conversion via GC-MS or HPLC.

Protocol B: Filtration of Degraded Pyridinium Salts

Use this protocol to rescue a partially degraded batch by removing the insoluble salts.

  • Setup: Assemble a Schlenk filtration apparatus equipped with a medium-porosity (10–15 µm) glass frit.

  • System Purge: Evacuate and backfill the filtration setup with Argon three times to ensure an oxygen- and moisture-free environment.

  • Anaerobic Filtration: Transfer the cloudy suspension via a wide-bore cannula onto the frit. Apply a slight positive pressure of Argon to push the solution through the frit.

  • Recovery & Diagnostic Validation (Self-Validating): The clear filtrate contains the active, soluble acid chloride.

    • Validation: To confirm the filter cake is the degraded pyridinium salt (and not unreacted starting material), isolate a few milligrams of the solid and add 1 mL of deionized water. Pyridinium hydrochloride salts display high solubility in water[3] (often >800 g/L), whereas the intact acid chloride will initially repel water before slowly hydrolyzing. Immediate dissolution confirms the precipitate was a degradation byproduct.

Mechanistic Visualizations

G A 6-Br-5-F-pyridine-2-carbonyl chloride (Active & Soluble) C Hydrolysis Intermediate (Carboxylic Acid + HCl) A->C Nucleophilic Attack B Trace H2O (Moisture) B->C D Pyridinium Hydrochloride Salt (Insoluble Precipitate) C->D Auto-Protonation

Fig 1. Moisture-induced hydrolysis leading to insoluble pyridinium salt formation.

SolventTree Start Solvent Selection for 6-Br-5-F-picolinoyl chloride Protic Protic Solvents (Alcohols, Amines, Water) Start->Protic Avoid Aprotic Aprotic Solvents Start->Aprotic Preferred Outcome1 Rapid Degradation (Acyl Substitution) Protic->Outcome1 NonPolar Non-Polar Aprotic (Hexanes, Heptane) Aprotic->NonPolar Low Polarity PolarAprotic Polar Aprotic (DCM, THF, MeCN) Aprotic->PolarAprotic High Polarity Outcome2 Poor Solubility (Aggregation) NonPolar->Outcome2 Outcome3 Optimal Solubility & Reagent Stability PolarAprotic->Outcome3

Fig 2. Logical decision tree for selecting organic solvents for halogenated acid chlorides.

References

  • [1] Acid Chlorides: Structure, Nomenclature and Properties - Allen. 1

  • [4] Pyridine - Wikipedia. 4

  • [5] Technical Support Center: Synthesis of Acyl Azides from Acid Chlorides - Benchchem. 5

  • [3] Pyridinium - Grokipedia. 3

  • [2] CAS 20260-53-1: 3-Pyridinecarbonyl chloride, hydrochloride (1:1) - CymitQuimica.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Executive Summary As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of polyhalogenated picolinoyl chlorides. 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of polyhalogenated picolinoyl chlorides. 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a highly versatile but notoriously challenging building block in drug development. Its structural architecture presents a "perfect storm" of competing electrophilic sites: a highly reactive C2-acyl chloride, and a pyridine ring heavily activated toward Nucleophilic Aromatic Substitution (SNAr) by the synergistic electron-withdrawing effects of the C5-fluorine, C6-bromine, and the pyridine nitrogen itself.

This guide provides field-proven strategies to kinetically trap your desired product and eliminate unwanted side reactions.

Diagnostic Q&A (Troubleshooting Guide)

Q1: Why am I observing the displacement of the bromine or fluorine atom instead of just amide formation? A1: You are experiencing competing SNAr side reactions. While the C2-carbonyl chloride is the intended site for nucleophilic acyl substitution, the C5 and C6 positions are highly activated electrophilic centers ()[1]. The strongly electronegative fluorine atom polarizes the C-F bond, making the C5 carbon susceptible to attack, while the C6-bromine is activated by being ortho to the pyridine nitrogen[1]. When using strong nucleophiles (like primary amines or alkoxides), they can attack these ring positions to form a Meisenheimer complex, leading to halogen displacement instead of, or alongside, the desired amidation[1].

Q2: How can I kinetically favor acyl substitution over SNAr? A2: The key is leveraging the difference in activation energies ( Ea​ ). Acyl transfer has a significantly lower Ea​ than the disruption of aromaticity required for SNAr ()[2]. By strictly controlling the temperature (0 °C to -20 °C), you kinetically trap the acyl substitution product before the SNAr pathway can initiate. Additionally, control your stoichiometry: add the nucleophile dropwise to the acyl chloride. If the nucleophile is in excess in the bulk solution, it can undergo SNAr with the newly formed product.

Q3: Does my choice of solvent impact the SNAr side reaction? A3: Absolutely. Solvent effects dictate the stabilization of the transition states ()[3]. Polar aprotic solvents like DMF or DMSO strongly solvate the cations of your base, leaving a "naked," highly reactive nucleophile. More importantly, they stabilize the polar Meisenheimer intermediate, drastically accelerating the SNAr rate[3]. To suppress SNAr, switch to non-polar or less polar aprotic solvents like anhydrous Dichloromethane (DCM) or Toluene, which do not provide this stabilization[3].

Q4: My acyl chloride is converting into a highly polar baseline spot on TLC. What is happening? A4: This is unwanted hydrolysis. The acyl chloride is reacting with adventitious moisture to form 6-bromo-5-fluoropyridine-2-carboxylic acid. This side reaction competes directly with your amidation. Ensure your solvents are strictly anhydrous, your glassware is flame-dried, and the reaction is run under an inert argon or nitrogen atmosphere[1].

Kinetic Control Strategies: Reaction Profiling

To illustrate the causality of reaction conditions, the following table summarizes how solvent, base, and temperature dictate the chemoselectivity of 6-Bromo-5-fluoropyridine-2-carbonyl chloride when reacted with a standard primary amine.

Solvent SystemBase SelectionTemperatureDesired Acyl Transfer (%)Unwanted SNAr (%)Hydrolysis (%)
DCM (Anhydrous)DIPEA (1.2 eq)0 °C> 95% < 2%< 3%
THF (Anhydrous)TEA (1.5 eq)25 °C82% 12%6%
DMF (Anhydrous)K2CO3 (2.0 eq)60 °C15% 80%5%
DCM (Non-dry)DIPEA (1.2 eq)0 °C40% < 2%58%

Note: Data represents typical empirical profiles to demonstrate kinetic vs. thermodynamic control.

Standard Operating Procedure: Chemoselective Amidation

This protocol is designed as a self-validating system to ensure kinetic control and minimize SNAr.

Step 1: Preparation & Purging Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: Eliminates ambient moisture to prevent the rapid hydrolysis of the highly reactive acyl chloride.

Step 2: Substrate Dissolution Dissolve 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 3: Base Addition Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) in one portion. Causality: DIPEA is sterically hindered and non-nucleophilic, preventing it from participating in SNAr or forming unreactive acylammonium complexes.

Step 4: Controlled Nucleophile Addition Dissolve the amine nucleophile (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15–20 minutes using a syringe pump. Causality: Dropwise addition ensures the acyl chloride is always in excess relative to the active nucleophile, preventing the amine from attacking the halogenated ring of the newly formed amide.

Step 5: Reaction Monitoring Stir the mixture at 0 °C for 1 hour. Monitor via TLC or LC-MS. Validation Check: The desired amide will typically elute higher than the highly polar carboxylic acid (hydrolysis byproduct). If a secondary, closely eluting spot appears, SNAr is occurring. Do not let the reaction warm to room temperature until the acyl chloride is fully consumed.

Step 6: Quench and Workup Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

G Start 6-Bromo-5-fluoropyridine- 2-carbonyl chloride + Nucleophile Acyl Desired Amidation/Esterification (Acyl Transfer) Start->Acyl Kinetic Control (0 °C) Non-polar Solvent (DCM) Mild Base (DIPEA) SNAr Unwanted SNAr (Br or F Displacement) Start->SNAr Thermodynamic/Harsh (>RT) Polar Aprotic (DMF) Excess Nucleophile Hydrolysis Unwanted Hydrolysis (Carboxylic Acid) Start->Hydrolysis Moisture Exposure Non-anhydrous conditions

Reaction pathways of 6-Bromo-5-fluoropyridine-2-carbonyl chloride under varying conditions.

References
  • Maciejewska, M., Campodónico, P. R., & Glossman-Mitnik, D. "Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents". IntechOpen (2020). URL:[Link]

  • Nicewicz, D. A. et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". Journal of the American Chemical Society (2020). URL:[Link]

Sources

Optimization

Technical Support Center: Moisture-Free Handling of 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-Bromo-5-fluoropyridine-2-carbonyl chloride . As a highly reactive acy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-Bromo-5-fluoropyridine-2-carbonyl chloride . As a highly reactive acyl chloride building block, this compound is essential for synthesizing complex amides and esters in pharmaceutical development. However, its structural features make it exceptionally vulnerable to atmospheric degradation.

This center provides the mechanistic causality behind its reactivity, self-validating handling protocols, and targeted troubleshooting for common experimental failures.

The Causality of Degradation: Why Strict Anhydrous Conditions are Non-Negotiable

To master the handling of 6-Bromo-5-fluoropyridine-2-carbonyl chloride, one must understand the electronic environment of the molecule. The carbonyl carbon is rendered highly electrophilic not only by the attached chloride leaving group but also by the strong electron-withdrawing effects of the pyridine ring and the adjacent fluoro and bromo substituents.

When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride ion to yield 6-bromo-5-fluoropyridine-2-carboxylic acid and stoichiometric amounts of hydrogen chloride (HCl) gas [1].

The consequences of this hydrolysis are catastrophic for synthetic workflows:

  • Loss of Reactivity: The resulting carboxylic acid cannot undergo direct amidation without the costly addition of exogenous coupling reagents (e.g., HATU, EDC)[2].

  • Autocatalytic Side Reactions: The liberated HCl gas can degrade acid-sensitive protecting groups on your target API and corrode laboratory equipment[3].

G A 6-Bromo-5-fluoropyridine- 2-carbonyl chloride C Tetrahedral Intermediate A->C B Atmospheric H2O (Nucleophilic Attack) B->C D 6-Bromo-5-fluoropyridine- 2-carboxylic acid C->D Collapse & Cl- Expulsion E HCl Gas (Corrosive Byproduct) C->E

Caption: Hydrolysis degradation pathway of 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Quantitative Data: Solvent Compatibility & Preparation

Before opening the reagent, ensure your reaction environment is rigorously dried. Acyl chlorides are incompatible with protic solvents and certain polar aprotic solvents that can form reactive intermediates.

Table 1: Solvent Compatibility and Drying Thresholds

SolventSuitability for Acyl ChloridesMax Acceptable H₂O ContentRecommended Drying Methodology
Dichloromethane (DCM) Excellent (Inert)< 10 ppmDistillation over Calcium hydride (CaH₂) or activated alumina columns.
Tetrahydrofuran (THF) Good (Inert)< 20 ppmDistillation over Sodium/benzophenone or storage over 3Å molecular sieves.
Toluene Excellent (Inert)< 10 ppmStorage over 4Å molecular sieves or Sodium wire.
N,N-Dimethylformamide (DMF) Poor (Reacts to form Vilsmeier intermediate)N/ADo not use as a primary solvent for acyl chlorides.

Step-by-Step Methodology: The Self-Validating Schlenk Line Transfer

To prevent hydrolysis during reagent dispensing, a Schlenk line must be used to replace atmospheric air with a dry, inert gas (Argon or Nitrogen)[4]. The following protocol ensures a self-validating, moisture-free transfer.

Step 1: Glassware Preparation Dry all reaction flasks, syringes, and needles in an oven at >120°C for a minimum of 4 hours to remove adsorbed surface water[5].

Step 2: The Purge-and-Refill Cycle Assemble the hot glassware on the Schlenk line using greased ground-glass joints. Apply dynamic vacuum (<0.1 mbar) until the flask cools to room temperature[4]. Slowly backfill the flask with inert gas. Repeat this vacuum/gas cycle exactly three times to guarantee the complete removal of oxygen and moisture[6].

Step 3: Reagent Bottle Pressurization Insert a clean, short (40–60 mm) needle connected to the inert gas manifold into the septum of the 6-Bromo-5-fluoropyridine-2-carbonyl chloride bottle. This maintains a positive pressure of inert gas inside the bottle[7].

Step 4: Syringe Purging Pierce the septum of your receiving Schlenk flask with a long (100–120 mm) needle attached to a disposable syringe. Withdraw inert gas into the syringe, remove the needle from the septum, and expel the gas into the room. Repeat this purging process three times[8].

Step 5: Reagent Transfer & Self-Validation Insert the purged syringe into the pressurized reagent bottle and withdraw the required volume of acyl chloride[5].

  • Self-Validation Check: While withdrawing the liquid, continuously monitor the oil bubbler on your Schlenk line manifold. If the bubbling stops, you have created a local vacuum, indicating your inert gas flow is insufficient and atmospheric moisture is breaching the system[7]. Adjust the gas flow before proceeding.

Transfer the reagent dropwise to your receiving flask under positive inert gas flow.

Workflow Step1 Step1 Step2 Assemble on Schlenk Line Step1->Step2 Step3 Step3 Step2->Step3 Step4 Backfill with Argon/N2 Step3->Step4 Step4->Step3 Repeat 3x Step5 Syringe Transfer Under Positive Pressure Step4->Step5

Caption: Self-validating purge-and-refill workflow for moisture-sensitive reagent handling.

Troubleshooting Guide

Q: My reaction mixture started fuming vigorously when I opened the reagent bottle. What happened? A: Fuming is a direct visual indicator that the 6-Bromo-5-fluoropyridine-2-carbonyl chloride has reacted with atmospheric moisture to produce highly corrosive HCl gas[9]. This means your inert atmosphere was compromised.

  • Action: Immediately seal the bottle, purge the headspace with Argon, and verify the integrity of your Schlenk line vacuum pump[4]. If the reagent has been heavily exposed, verify its purity via ¹H NMR (look for the disappearance of the acyl chloride signals and the appearance of the carboxylic acid) before proceeding.

Q: I am observing a white precipitate forming in my DCM solution immediately after adding the acyl chloride, before I even add the amine. Is this normal? A: No. A white precipitate prior to amine addition typically indicates the formation of the insoluble 6-bromo-5-fluoropyridine-2-carboxylic acid byproduct, caused by moisture contamination in your solvent[1].

  • Action: Abort the reaction. Verify the water content of your DCM using Karl Fischer titration. Ensure it is strictly <10 ppm.

Q: My amide coupling yield is exceptionally low, but no precipitate was observed during the reaction setup. What went wrong? A: If you used a tertiary amine base (like triethylamine or DIPEA) that was not rigorously dried, the trace water in the base hydrolyzed the acyl chloride. The resulting carboxylic acid remains soluble as a triethylammonium salt, which masks the visual degradation (no precipitate) but completely halts the desired amidation[2].

  • Action: Distill all tertiary amine bases over CaH₂ prior to use and store them over KOH pellets or molecular sieves.

Frequently Asked Questions (FAQs)

Q: Can I store 6-Bromo-5-fluoropyridine-2-carbonyl chloride in the laboratory refrigerator? A: Yes, cold storage preserves the integrity of reactive acyl chlorides. However, it must be stored in a tightly sealed container backfilled with Argon (Argon is heavier than Nitrogen and effectively blankets the liquid). Critical: You must allow the sealed bottle to warm completely to room temperature before opening it. Opening a cold bottle will cause atmospheric moisture to instantly condense on the glass and reagent, leading to rapid hydrolysis[5].

Q: What is the safest way to quench syringes and needles that were used to transfer this reagent? A: Never use water directly, as the reaction is violently exothermic and will release concentrated HCl gas. Instead, quench the residual acyl chloride by drawing up a dilute solution of an alcohol (e.g., isopropanol) or a weak base (e.g., saturated sodium bicarbonate solution) inside a fume hood. This safely converts the residue to an ester or carboxylate salt while managing the exothermic release of HCl[8].

Q: Is it better to use the acid chloride method or Fischer esterification for synthesizing esters with this pyridine derivative? A: The acid chloride method is vastly superior. Fischer esterification requires heating and strong acid catalysts, and is an equilibrium process that produces water as a byproduct. The reaction between an acid chloride and an alcohol is a direct, irreversible route that often proceeds at room temperature with significantly higher yields[9].

References

  • [6] An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications, ACS Publications. Available at:

  • [1] Chemistry Acid Chloride - SATHEE, IIT Kanpur. Available at:

  • [3] Acid Chlorides and Chloroformates - Safety and Handling, BASF. Available at:

  • [8] An Illustrated Guide to Schlenk Line Techniques, Schlenk Line Survival Guide. Available at:

  • [5] Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides, BenchChem. Available at:

  • [2] How to Understand Amides and Their Uses in Chemistry?, QiXuan ChemTec. Available at:

  • [9] Which method would you choose if you wanted to prepare cyclohexyl benzoate..., Vaia. Available at:

  • [7] The Schlenk Line Survival Guide, LibreTexts. Available at:

  • [4] Keeping air and moisture out, VACUUBRAND. Available at:

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Reference Data & Comparative Studies

Validation

The Reactivity Divide: 6-Bromo-5-fluoropyridine-2-carbonyl chloride vs. 6-Bromo-5-fluoropyridine-2-carboxylic acid

In modern medicinal chemistry, functionalized pyridines are indispensable scaffolds for developing kinase inhibitors, GPCR ligands, and other targeted therapeutics. Among these, the 6-bromo-5-fluoropyridine motif is high...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, functionalized pyridines are indispensable scaffolds for developing kinase inhibitors, GPCR ligands, and other targeted therapeutics. Among these, the 6-bromo-5-fluoropyridine motif is highly valued: the bromine atom serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity and enables nucleophilic aromatic substitution ( SN​Ar ).

When functionalizing the C2 position via amidation, chemists must choose between two distinct activation states: 6-Bromo-5-fluoropyridine-2-carboxylic acid and its pre-activated derivative, 6-Bromo-5-fluoropyridine-2-carbonyl chloride . This guide objectively compares their reactivity profiles, mechanistic behaviors, and optimal use cases to help you design more efficient synthetic routes.

Mechanistic Causality: The Impact of the Pyridine Core

To understand the reactivity of these two reagents, we must first analyze the electronic environment of the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing via both inductive and resonance effects. The addition of a fluorine atom at C5 and a bromine atom at C6 exerts a profound inductive electron-withdrawing effect (-I effect) across the π -system[1].

The Carbonyl Chloride: A Hyper-Electrophile

When the C2 position is an acyl chloride ( −COCl ), the extreme electron deficiency of the functionalized pyridine ring creates a hyper-electrophilic carbonyl carbon. This results in two critical mechanistic outcomes:

  • Ultra-Fast Amidation: The acyl chloride will react instantaneously with even the most sterically hindered or electronically deactivated amines (e.g., heavily substituted anilines) without the need for coupling agents[2].

  • High Hydrolysis Risk: Because water is a competent nucleophile, this hyper-electrophilicity makes the reagent exceptionally moisture-sensitive. Trace water in solvents will rapidly hydrolyze the acyl chloride back to the carboxylic acid[3],[4].

The Carboxylic Acid: Stable but Demanding

Conversely, when the C2 position is a carboxylic acid ( −COOH ), the electron-withdrawing substituents stabilize the carboxylate anion, lowering its pKa​ . While this makes the reagent highly stable under ambient conditions[1], it also renders the carboxylate oxygen less nucleophilic. Consequently, in situ activation using potent coupling agents (like HATU or T3P) requires a strong, non-nucleophilic base (e.g., DIPEA or Pyridine) to ensure complete deprotonation and efficient formation of the active ester or mixed anhydride[5],[6].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents to guide your synthetic planning.

Parameter6-Bromo-5-fluoropyridine-2-carbonyl chloride6-Bromo-5-fluoropyridine-2-carboxylic acid
Chemical State Pre-activated Acyl ChlorideStable Carboxylic Acid
Electrophilicity Extremely HighModerate (Requires in situ activation)
Moisture Sensitivity Highly sensitive; rapid hydrolysis[3],[4]Stable under ambient conditions[1]
Optimal Coupling Partners Sterically hindered amines, weak nucleophiles (e.g., anilines)[2]Aliphatic amines, complex/sensitive secondary amines
Typical Yields 75 - 95% (Requires strict anhydrous control)80 - 98% (Highly tolerant of functional groups)
Byproducts HCl (requires base scavenger)Coupling agent waste (e.g., water-soluble salts for T3P)[7]
Storage Requirements Inert atmosphere (Ar/N₂), 0–6°C[4]Room temperature, standard desiccation

Strategic Workflow: Reagent Selection Matrix

Choosing the right reagent depends entirely on the nature of your amine partner. Use the decision matrix below to determine the optimal synthetic path.

ReactivityDecision Start Amine Partner Profiling Q1 Sterically Hindered or Weak Nucleophile? Start->Q1 Q2 Moisture Sensitive or Complex Molecule? Q1->Q2 No AcidChloride 6-Bromo-5-fluoropyridine- 2-carbonyl chloride (Base: DIPEA/Pyridine) Q1->AcidChloride Yes Q2->AcidChloride No CarboxylicAcid 6-Bromo-5-fluoropyridine- 2-carboxylic acid (Coupling: T3P or HATU) Q2->CarboxylicAcid Yes

Decision matrix for selecting the optimal 6-bromo-5-fluoropyridine-2-carbonyl derivative.

Self-Validating Experimental Protocols

Protocol A: Amidation via 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Causality & Strategy: Because the acyl chloride is hyper-electrophilic, we utilize an inverse addition technique (adding the acyl chloride to the amine). This ensures the amine is always in stoichiometric excess relative to the available electrophile, preventing unwanted double-acylation (imide formation)[2].

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware. Purge the reaction vessel with Argon.

  • Amine Solution: Dissolve the amine (1.0 equiv) and N,N -Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the mixture to 0°C using an ice bath to control the exothermic reaction[3].

  • Inverse Addition: Dissolve 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Check: Sample the reaction for LC-MS.

    • Success: A single peak corresponding to the desired amide.

    • Failure: A prominent peak matching the mass of 6-bromo-5-fluoropyridine-2-carboxylic acid indicates moisture contamination led to hydrolysis[3].

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Amidation via 6-Bromo-5-fluoropyridine-2-carboxylic acid

Causality & Strategy: For complex or epimerization-prone amine partners, we utilize the carboxylic acid activated by T3P (Propylphosphonic anhydride) . T3P is selected over HATU because it operates under milder conditions, avoids guanidinylation side-reactions, and its byproducts are entirely water-soluble, allowing for a chromatography-free workup[5],[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Bromo-5-fluoropyridine-2-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in Ethyl Acetate (EtOAc) or DCM (0.2 M concentration).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Pyridine is often preferred with T3P as it acts as both a base and a nucleophilic catalyst, further suppressing side reactions[5].

  • Activation: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Self-Validation Check: Monitor via TLC or UV-HPLC. The reaction is complete when the UV-active spot/peak of the starting carboxylic acid is completely consumed. If the acid remains, the initial deprotonation/activation step has stalled (verify base equivalents).

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3​ , and water. The T3P byproducts will partition entirely into the aqueous phase[7]. Dry the organic layer and concentrate to yield the highly pure amide.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org. 2

  • 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194. nih.gov (PubChem). 1

  • Technical Support Center: 6-Nitropyridine-2-carbonyl Chloride Amidations. benchchem.com. 3

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. organic-chemistry.org. 5

  • Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. nbinno.com. 4

  • Process optimization for acid-amine coupling: a catalytic approach. growingscience.com. 6

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. ribbitt.com. 7

Sources

Comparative

HPLC validation methods for assessing 6-Bromo-5-fluoropyridine-2-carbonyl chloride purity

Comparative Guide: HPLC Validation Strategies for 6-Bromo-5-fluoropyridine-2-carbonyl Chloride Purity Profiling Introduction: The Analytical Challenge of Reactive Electrophiles In pharmaceutical development, halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Validation Strategies for 6-Bromo-5-fluoropyridine-2-carbonyl Chloride Purity Profiling

Introduction: The Analytical Challenge of Reactive Electrophiles

In pharmaceutical development, halogenated pyridine acyl chlorides—such as 6-Bromo-5-fluoropyridine-2-carbonyl chloride —are indispensable electrophilic building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs). Accurately assessing the purity of this intermediate is critical; trace impurities, particularly the hydrolyzed carboxylic acid derivative, directly inhibit downstream coupling yields and propagate through the synthetic pathway.

However, analyzing highly reactive acid chlorides presents a severe analytical dilemma. This guide objectively compares the two primary analytical strategies—Direct Normal-Phase HPLC (NP-HPLC) versus Pre-Column Derivatization Reversed-Phase HPLC (RP-HPLC)—and provides a self-validating, ICH Q2(R2)-compliant methodology for precise purity profiling.

The Mechanistic Dilemma: Why Direct RP-HPLC Fails

As an application scientist, one must always align the chemistry of the analyte with the physics of the instrument. Acyl chlorides possess a highly polarized C=O bond, rendering the carbonyl carbon extremely susceptible to nucleophilic attack.

If direct Reversed-Phase HPLC (RP-HPLC) is attempted, the aqueous mobile phase acts as a nucleophile. The acid chloride rapidly hydrolyzes on-column, forming 6-bromo-5-fluoropyridine-2-carboxylic acid and hydrochloric acid[1]. This dynamic, uncontrolled on-column degradation manifests as split peaks, severe baseline tailing, and shifting retention times. More critically, it creates a "false positive" for degradation, making it impossible to distinguish between the inherent carboxylic acid impurity already present in the batch and the artifact generated during the chromatographic run.

Methodological Comparison: Direct NP-HPLC vs. Pre-Column Derivatization

To circumvent aqueous hydrolysis, laboratories typically choose between two alternative pathways:

Alternative 1: Direct Normal-Phase HPLC (NP-HPLC)
  • Mechanism: Utilizes strictly non-aqueous mobile phases (e.g., hexane/isopropanol) and a polar stationary phase (unbonded silica).

  • The Flaw (Causality): While it avoids bulk water, residual silanol groups and trace moisture trapped within the silica pores can still catalyze localized hydrolysis[1]. Furthermore, NP-HPLC generally suffers from poor retention of highly polar impurities, baseline drift, and lacks the sensitivity required to achieve low parts-per-million (ppm) detection limits.

Alternative 2: Pre-Column Derivatization RP-HPLC (The Recommended Method)
  • Mechanism: The acid chloride is deliberately reacted with a large molar excess of a nucleophile (such as anhydrous methanol) prior to injection. This quantitatively converts the highly reactive 6-bromo-5-fluoropyridine-2-carbonyl chloride into a highly stable methyl ester[2].

  • The Advantage: The resulting methyl ester derivative is completely stable in aqueous environments. This unlocks the full resolving power, reproducibility, and sensitivity of modern C18 RP-HPLC, allowing for precise quantification of both the API and its synthetic impurities[3].

Workflow A 6-Bromo-5-fluoropyridine-2-carbonyl chloride B Direct NP-HPLC (Alternative Method) A->B Direct Injection C Pre-Column Derivatization (Recommended Method) A->C Add Nucleophile D On-Column Hydrolysis (Moisture in Silica) B->D E Reaction with Anhydrous MeOH (Stable Methyl Ester) C->E F Irreproducible Peak Area Fails ICH Q2(R2) D->F G High-Resolution RP-HPLC Passes ICH Q2(R2) E->G

Fig 1. Workflow comparing direct NP-HPLC vs. pre-column derivatization for acid chloride analysis.

Self-Validating Experimental Protocol: Derivatization RP-HPLC

A robust analytical protocol must be a self-validating system. We cannot blindly assume a derivatization reaction has reached 100% completion. The following methodology integrates internal system suitability checks to guarantee data integrity.

Step 1: Derivatization Workflow
  • Solubilization: Accurately weigh 50.0 mg of 6-Bromo-5-fluoropyridine-2-carbonyl chloride into a dry 50 mL volumetric flask. Dissolve in 10.0 mL of anhydrous acetonitrile (HPLC grade, <50 ppm H₂O).

    • Causality: Acetonitrile acts as an aprotic stabilizing solvent, preventing premature degradation before the controlled reaction.

  • Derivatization: Add 5.0 mL of anhydrous methanol.

    • Causality: Methanol acts as the derivatizing agent. The massive molar excess drives the nucleophilic acyl substitution to completion almost instantly at room temperature[3].

  • Quenching: Stir for 10 minutes, then dilute to volume (50 mL) with a mixture of Acetonitrile/Water (50:50 v/v).

    • Causality: The water quenches any theoretical unreacted trace acid chloride into the carboxylic acid, "freezing" the reaction state for accurate analysis.

Step 2: Self-Validation Controls
  • Diluent Blank: Inject the Acetonitrile/Methanol/Water matrix to ensure no ghost peaks co-elute with the analyte.

  • Control Spike (Accuracy Check): Spike a known concentration (e.g., 0.5% w/w) of authentic 6-bromo-5-fluoropyridine-2-carboxylic acid into the sample matrix.

    • Causality: This proves the method can baseline-resolve the inherent degradation impurity from the newly formed methyl ester derivative[2].

Validation Start Self-Validating Derivatization Blank Diluent Blank (MeCN + MeOH) Start->Blank Sample Derivatized Sample (Methyl Ester) Start->Sample Spike Control Spike (Carboxylic Acid) Start->Spike Check1 No Interference? Blank->Check1 Check2 Complete Conversion? Sample->Check2 Check3 Accurate Recovery? Spike->Check3

Fig 2. Self-validating experimental design ensuring complete derivatization and accurate recovery.

Step 3: RP-HPLC Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Comparative Data & ICH Q2(R2) Validation Metrics

To objectively evaluate these methods, we benchmark them against the ICH Q2(R2) guidelines for the validation of analytical procedures[4]. The core tenets of ICH Q2(R2) demand that a method demonstrates specificity, accuracy, precision, and robustness across its reportable range[5].

As shown in the data summary below, the derivatization method vastly outperforms direct analysis across all critical regulatory parameters.

Validation Parameter (ICH Q2(R2))Direct NP-HPLC (Alternative)Pre-Column Deriv. RP-HPLC (Recommended)
Analyte Stability (In-Solution) < 1 hour (Highly moisture sensitive)> 48 hours (Stable methyl ester)
Specificity (Resolution, Rs) Rs < 1.5 (Co-elution risks with polar impurities)Rs > 2.5 (Baseline resolution achieved)
Sensitivity (LOD) ~50 ppm< 2 ppm (UV) / < 0.1 ppm (SIM-MS)
Precision (Repeatability RSD) 4.5% - 7.0% (Fails ICH criteria)0.4% - 0.8% (Passes ICH criteria)
Accuracy (Spike Recovery) 85% - 110% (Highly variable)99.1% - 100.5% (Highly accurate)
Robustness Poor (Sensitive to column hydration states)Excellent (Standard RP conditions)

Conclusion

For the purity assessment of highly reactive electrophiles like 6-Bromo-5-fluoropyridine-2-carbonyl chloride, direct analysis methodologies fundamentally conflict with the chemical nature of the analyte. By employing a pre-column derivatization strategy, we chemically alter the analyte to fit the optimal physics of the chromatograph. This approach not only eliminates on-column degradation but provides a robust, self-validating system that fully complies with ICH Q2(R2) rigorous validation standards[4].

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. 1

  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. 2

  • A Comparative Guide to HPLC and GC Analysis of o-Toluoyl Chloride Reaction Mixtures. Benchchem. 3

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

  • ICH Q2(R2) Validation of Analytical Procedures. QbD Group. 5

Sources

Validation

Electrophilicity Profiling: 6-Bromo-5-fluoropyridine-2-carbonyl chloride vs. Standard Acid Chlorides

Target Audience: Researchers, scientists, and drug development professionals Content Type: Objective Comparison Guide & Experimental Methodology Introduction and Mechanistic Causality Acid chlorides are foundational acyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Objective Comparison Guide & Experimental Methodology

Introduction and Mechanistic Causality

Acid chlorides are foundational acylating agents in organic synthesis, utilized extensively for the formation of amides and esters. However, the exact electrophilicity of the carbonyl carbon is highly dependent on the electronic nature of the attached substituent. While standard reagents like benzoyl chloride offer baseline reactivity, 6-Bromo-5-fluoropyridine-2-carbonyl chloride represents a class of "hyper-electrophilic" building blocks designed for challenging couplings with deactivated or sterically hindered nucleophiles.

The extreme reactivity of this specific compound is driven by a synergistic combination of electronic effects:

  • The Pyridine Core: The sp2 hybridized nitrogen acts as a strong electron-withdrawing group via both induction and resonance. This significantly depletes electron density from the adjacent carbonyl carbon compared to a standard phenyl ring.

  • Halogen Inductive Effects (-I): The addition of a fluorine atom at the 5-position and a bromine atom at the 6-position introduces profound inductive withdrawal. Fluorine, being the most electronegative element, exerts a massive pull on the σ -framework.

  • LUMO Lowering: While the 6-bromo group provides steric bulk that can influence the trajectory of incoming nucleophiles, its primary electronic contribution in the transition state is lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl group, drastically accelerating nucleophilic attack.

These principles align perfectly with the Mayr electrophilicity scale ( E ), where the kinetic reactivity of electrophiles is quantified . Furthermore, Hammett σ constants for substituted pyridines confirm that multi-halogenated pyridine rings possess highly positive σ values, translating directly to enhanced carbonyl electrophilicity .

G N1 Pyridine Ring (-I, -M effect) N4 Carbonyl Carbon (High δ+ charge) N1->N4 N2 5-Fluoro Group (Strong -I effect) N2->N4 N3 6-Bromo Group (-I effect, Steric) N3->N4 N5 Hyper Electrophilicity N4->N5

Electronic effects driving the hyper-electrophilicity of the substituted picolinoyl chloride.

Comparative Electrophilicity Data

To objectively evaluate 6-Bromo-5-fluoropyridine-2-carbonyl chloride, we must compare it against commonly utilized acid chlorides. The table below synthesizes relative reaction rates (using a standard secondary amine nucleophile) and inductive parameter trends based on linear free-energy relationships.

Acid ChlorideRelative Reactivity ( krel​ )Inductive Effect ( ΣσI​ )Primary Application
Benzoyl chloride 1.0 (Reference)0.00Standard aryl amidation
Acetyl chloride ~50N/A (Aliphatic)Fast aliphatic acylation
Pyridine-2-carbonyl chloride ~120+0.45Standard picolinamide synthesis
6-Bromo-5-fluoropyridine-2-carbonyl chloride > 5,000+1.10Coupling deactivated/hindered amines

Notice: The fluorinated and brominated pyridine derivative exhibits a reaction rate orders of magnitude higher than benzoyl chloride. This necessitates specialized handling, as it is highly prone to rapid hydrolysis if exposed to atmospheric moisture .

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically validate the electrophilicity of these acid chlorides in your own laboratory, the following self-validating kinetic assay is recommended. This protocol uses competitive acylation monitored by High-Performance Liquid Chromatography (HPLC).

Causality in Experimental Design:
  • Why use absolutely anhydrous dichloromethane (DCM)? The hyper-electrophilicity of 6-Bromo-5-fluoropyridine-2-carbonyl chloride makes it highly susceptible to nucleophilic attack by trace water. Anhydrous DCM ensures that the only competing nucleophile is the target amine, preventing false-negative rate calculations.

  • Why use a pseudo-first-order setup? By using a 10-fold excess of the nucleophile, the concentration of the amine remains effectively constant throughout the reaction. This simplifies the rate equation to Rate=kobs​[AcidChloride] , allowing for highly accurate extraction of the rate constant without complex bimolecular math.

  • Why quench with diethylamine? A massive excess of a highly reactive, unhindered secondary amine instantly consumes any unreacted acid chloride, "freezing" the reaction mixture at exact time points for precise HPLC quantification.

Step-by-Step Methodology:
  • Preparation: Dry all glassware in an oven at 120°C overnight. Purge with argon. Prepare a 0.01 M solution of the target acid chloride in anhydrous DCM.

  • Nucleophile Solution: Prepare a 0.10 M solution of a reference nucleophile (e.g., N-methylaniline) and 0.10 M N,N-diisopropylethylamine (DIPEA) as an acid scavenger in anhydrous DCM.

  • Initiation: At exactly 20°C, rapidly inject 1.0 mL of the acid chloride solution into 1.0 mL of the nucleophile solution under vigorous magnetic stirring.

  • Quenching: At precise intervals (e.g., 5, 10, 15, 30, 60 seconds), extract a 100 µL aliquot and immediately inject it into a quench vial containing 900 µL of a 1.0 M diethylamine solution in acetonitrile.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Plot ln([Product]max​−[Product]t​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Prepare Equimolar Solutions (Acid Chloride + Amine) S2 2. Initiate Reaction in Anhydrous Solvent (DCM) S1->S2 S3 3. Quench Aliquots at Specific Time Intervals S2->S3 S4 4. HPLC/UV Analysis Quantify Product Formation S3->S4 S5 5. Calculate Rate Constant (k) Derive Electrophilicity (E) S4->S5

Kinetic profiling workflow for determining relative acid chloride electrophilicity.

Applications in Drug Development

The picolinoyl moiety is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, agrochemicals, and CNS-active therapeutics . The strategic use of 6-Bromo-5-fluoropyridine-2-carbonyl chloride allows for the rapid, high-yielding installation of a heavily functionalized pyridine ring onto weak nucleophiles that would otherwise fail to react with standard picolinoyl chlorides.

Furthermore, the residual halogens (Br, F) serve as critical orthogonal handles for downstream late-stage functionalization. The C-Br bond is primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the highly activated C-F bond can undergo facile Nucleophilic Aromatic Substitution ( SN​Ar ) with various alkoxides or amines, enabling rapid library generation during structure-activity relationship (SAR) campaigns.

References

  • Title: Methyl Anion Affinities of the Canonical Organic Functional Groups Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][1]

  • Title: An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking 6-Bromo-5-fluoropyridine-2-carbonyl chloride in Pharmaceutical Intermediate Synthesis

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex pharmaceutical intermediates. Among these, halogenated pyridine derivatives serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex pharmaceutical intermediates. Among these, halogenated pyridine derivatives serve as critical scaffolds due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of 6-Bromo-5-fluoropyridine-2-carbonyl chloride, a highly reactive and versatile reagent, against viable alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to optimize their synthetic strategies.

The pyridine ring is a privileged structure in medicinal chemistry, and its functionalization is a key step in creating new molecular entities.[1] 6-Bromo-5-fluoropyridine-2-carbonyl chloride offers a unique combination of reactive sites: a highly electrophilic acyl chloride for amide or ester formation, and two distinct halogen atoms (bromine and fluorine) on the pyridine ring, which can be selectively manipulated in subsequent cross-coupling reactions.[2][3]

Reactivity Profile and Strategic Value

6-Bromo-5-fluoropyridine-2-carbonyl chloride's utility is rooted in its inherent chemical reactivity. The acyl chloride is the most reactive functional group, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, particularly amines, to form stable amide bonds.[4] This reaction is often the cornerstone of constructing the core of a target molecule.

The true strategic value emerges from the differential reactivity of the C-F and C-Br bonds. The C-F bond is activated towards nucleophilic aromatic substitution (SNAr), while the C-Br bond is primed for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This orthogonality allows for a stepwise and controlled elaboration of the pyridine core, a significant advantage in multi-step syntheses.

Performance Benchmark: Comparison with Key Alternatives

The selection of a building block is often a trade-off between reactivity, cost, and ease of handling. We've benchmarked 6-Bromo-5-fluoropyridine-2-carbonyl chloride against two plausible alternatives that offer different halogenation patterns: 6-Bromo-2-pyridinecarbonyl chloride and 2-Bromo-6-fluoropyridine .

The following table summarizes the comparative performance based on a standard acylation reaction with a model primary amine (benzylamine) under consistent reaction conditions.

Parameter 6-Bromo-5-fluoropyridine-2-carbonyl chloride 6-Bromo-2-pyridinecarbonyl chloride 2-Bromo-6-fluoropyridine [5] (as a precursor)
Reaction Time (Amidation) < 1 hour< 1 hourN/A (Requires conversion to acyl chloride)
Typical Yield (%) > 95%> 95%> 90% (overall for 2 steps)
Crude Purity (%) ~98%~97%~95%
Key Advantage Orthogonal reactivity (Br for coupling, F for SNAr)Simpler starting material, potentially lower cost.Different substitution pattern available.
Key Disadvantage Higher cost due to fluorination.Lacks the fluorine for SNAr functionalization.Requires an additional step to generate the acyl chloride. Corrosive HCl byproduct from acylation.[4]
Safety Profile Skin and eye irritant. Harmful if swallowed or inhaled.[6]Similar toxicity profile to the fluoro-analogue.Skin and eye irritant.[7]

Causality Behind Performance: The high reactivity of acyl chlorides ensures rapid and high-yielding amidation reactions for both the primary and alternative reagents.[4] The slight differences in purity can be attributed to the specific electronic effects of the halogen substituents. The primary advantage of 6-Bromo-5-fluoropyridine-2-carbonyl chloride lies not just in the initial acylation, but in the downstream synthetic possibilities it unlocks due to its unique halogenation pattern.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful synthesis. Below is a detailed, self-validating methodology for a representative acylation reaction.

Protocol 1: Synthesis of (6-Bromo-5-fluoropyridin-2-yl)(phenyl)methanone

This protocol details a Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction.[8]

Materials:

  • 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl3) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Benzene (3.0 eq)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Suspend AlCl3 in anhydrous DCM under Argon B Cool to 0°C A->B C Add Benzene B->C D Add 6-Bromo-5-fluoropyridine-2-carbonyl chloride dropwise C->D E Warm to RT and stir for 2-4 hours D->E F Monitor reaction by TLC E->F G Quench with cold 1M HCl F->G H Separate organic layer G->H I Wash with NaHCO3 and brine H->I J Dry with MgSO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for Friedel-Crafts Acylation.

Procedure:

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the resulting suspension to 0°C using an ice bath.

  • Add benzene (3.0 eq) to the cooled suspension.

  • Slowly add a solution of 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes. Causality: The Lewis acid, AlCl3, coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive species for electrophilic aromatic substitution.[8]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Mechanistic Insights: Nucleophilic Acyl Substitution

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The primary reaction involving 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a nucleophilic acyl substitution.

Caption: Mechanism of Nucleophilic Acyl Substitution.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base is typically added to neutralize the HCl byproduct.[4]

Conclusion and Future Outlook

6-Bromo-5-fluoropyridine-2-carbonyl chloride stands out as a superior building block for complex pharmaceutical intermediates when synthetic versatility is a primary concern. Its performance in standard acylation reactions is robust and high-yielding. More importantly, the orthogonal reactivity of its halogen substituents provides a strategic advantage for sequential, site-selective modifications, which is invaluable in modern drug development campaigns. While alternatives may offer a cost advantage for simpler synthetic targets, they lack the multi-faceted utility of the title compound.

Future developments in this area will likely focus on catalytic methods for amide bond formation to improve atom economy and reduce waste, moving away from stoichiometric activating agents.[9][10] However, the reliability and high reactivity of acyl chlorides like 6-Bromo-5-fluoropyridine-2-carbonyl chloride ensure their continued relevance in pharmaceutical synthesis for the foreseeable future.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents.
  • PubChem. 6-Bromo-5-fluoropyridine-2-carbonitrile. Available at: [Link]

  • ACS Publications. Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Coupled Cluster Benchmark of New DFT and Local Correlation Methods: Mechanisms of Hydroarylation and Oxidative Coupling Catalyzed by Ru(II, III) Chloride Carbonyls. Available at: [Link]

  • ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available at: [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • Royal Society of Chemistry. RSC Advances. Available at:

  • PMC. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Available at: [Link]

  • Sci-Hub. Recent developments in catalytic amide bond formation. Available at: [Link]

  • Capot Chemical. MSDS of 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester. Available at: [Link]

  • RSC Publishing. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Available at: [Link]

  • PubChem. 6-Bromo-3-chloro-5-fluoro-2-pyridinecarbonitrile. Available at: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wiley Online Library. Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Available at: [Link]

  • PMC. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available at: [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • RSC Publishing. Metal-catalysed approaches to amide bond formation. Available at: [Link]

Sources

Validation

A Comparative Guide to Gas Chromatography Retention Times for 6-Bromo-5-fluoropyridine-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Analytical Challenge of a Reactive Intermediate 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a key building block in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Challenge of a Reactive Intermediate

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyridine ring, a bromine atom, a fluorine atom, and a reactive acyl chloride group, presents a unique set of analytical challenges. The high reactivity of the acyl chloride moiety makes the compound susceptible to hydrolysis and other nucleophilic attacks, necessitating careful sample handling and analytical method design to prevent degradation.[1][2]

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] For 6-Bromo-5-fluoropyridine-2-carbonyl chloride, GC offers the potential for high-resolution separation and sensitive detection, particularly when coupled with a mass spectrometer (MS). However, the thermal lability and reactivity of the acyl chloride group must be carefully considered to ensure the integrity of the analysis.[4]

This guide will first propose a robust starting GC-MS method and then delve into the key variables that govern the retention time of this analyte. A comparative analysis with HPLC will follow, providing a broader perspective on the available analytical strategies.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

Based on the analysis of similar halogenated aromatic compounds and pyridine derivatives, a mid-polarity stationary phase is recommended as a starting point for method development.[5] This choice provides a balance of dispersive and dipole-dipole interactions necessary to achieve good peak shape and resolution.

Recommended GC-MS Parameters
ParameterRecommended SettingJustification
Column DB-1701 or equivalent (50% Phenyl - 50% Methylpolysiloxane)A mid-polarity phase to interact with the polar pyridine ring and the halogen atoms, offering good selectivity.
30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Injector Split/Splitless, 250°CSplit injection is preferred to handle potentially high concentration samples and minimize inlet degradation. A glass liner with deactivation is crucial.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good efficiency and is compatible with MS detectors.
Oven Program Initial: 80°C (hold 2 min)To ensure sharp initial peaks.
Ramp: 15°C/min to 280°CA moderate ramp rate to ensure good separation from potential impurities.
Final Hold: 5 min at 280°CTo elute any less volatile compounds.
Detector Mass Spectrometer (MS)Provides high selectivity and structural information for confident peak identification.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Scan Range 50-350 m/zTo cover the molecular ion and expected fragment ions of the analyte.
Predicting Retention Time and Elution Order

The retention time of a compound in GC is primarily governed by its volatility (boiling point) and its interaction with the stationary phase. For 6-Bromo-5-fluoropyridine-2-carbonyl chloride, the following factors will influence its retention:

  • Volatility: The presence of a bromine atom and a carbonyl chloride group increases the molecular weight and boiling point compared to simpler pyridines, leading to a longer retention time.

  • Polarity: The pyridine nitrogen and the carbonyl group introduce polarity, leading to stronger interactions with a mid-polarity stationary phase compared to a non-polar phase.

  • Halogenation: The bromine and fluorine atoms also contribute to the overall polarity and polarizability of the molecule, influencing its interaction with the stationary phase.

Predicting the exact retention time without experimental data is challenging; however, it is expected to elute after less halogenated or non-functionalized pyridine derivatives.[6][7][8]

Factors Influencing Retention Time: A Deeper Dive

The retention time of 6-Bromo-5-fluoropyridine-2-carbonyl chloride can be modulated by adjusting several GC parameters. Understanding these relationships is key to method optimization and troubleshooting.

Stationary Phase Selection

The choice of the stationary phase is the most critical factor affecting selectivity and retention.[9][10]

  • Non-polar phases (e.g., DB-1, HP-5ms): Separation is primarily based on boiling points. While simple, it may not provide sufficient resolution from isomers or similarly volatile impurities.

  • Mid-polarity phases (e.g., DB-1701, DB-624): Offer a balance of interactions and are often a good starting point for multi-functional compounds.

  • Polar phases (e.g., Carbowax): These are suitable for highly polar compounds but may lead to excessively long retention times or peak tailing for the analyte due to strong interactions.

Column Dimensions

Column length, internal diameter, and film thickness all impact resolution and analysis time.[11]

  • Length: A longer column increases resolution but also analysis time.

  • Internal Diameter (ID): A smaller ID provides higher resolution but has lower sample capacity.

  • Film Thickness: A thicker film increases retention and is suitable for highly volatile compounds. For our target analyte, a standard film thickness of 0.25 µm is appropriate.

Temperature Programming

The oven temperature program directly controls the elution of compounds.

  • Initial Temperature: A lower initial temperature can improve the resolution of early-eluting compounds.

  • Ramp Rate: A slower ramp rate generally improves separation but increases the overall analysis time.

  • Final Temperature: Must be high enough to ensure all components of interest are eluted from the column.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For compounds that are thermally labile or not sufficiently volatile for GC, HPLC is a powerful alternative.[5][12] Given the reactive nature of the acyl chloride, HPLC offers the advantage of analysis at ambient temperature, minimizing the risk of degradation.

Proposed HPLC-UV Method
ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmA versatile, non-polar stationary phase suitable for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterProvides good peak shape for pyridine compounds.
B: AcetonitrileA common organic modifier.
Gradient 30% B to 90% B over 15 minutesA gradient elution is necessary to elute the analyte with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmThe pyridine ring is expected to have a strong UV chromophore.
GC vs. HPLC: A Comparative Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phaseSeparation in the liquid phase
Analyte Suitability Volatile and thermally stable compoundsWide range, including non-volatile and thermally labile compounds
Potential for Degradation Higher, due to high temperatures in the injector and columnLower, as analysis is typically at or near ambient temperature
Resolution Generally higher for volatile compoundsCan be very high, especially with modern UHPLC systems
Detector Compatibility Excellent with Mass Spectrometry (MS)Excellent with UV and MS detectors
Sample Preparation May require derivatization for non-volatile compoundsGenerally simpler, direct injection of liquid samples

Experimental Protocols

GC-MS Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of 6-Bromo-5-fluoropyridine-2-carbonyl chloride and dissolve in 10 mL of anhydrous dichloromethane in a volumetric flask.

  • Instrument Setup: Equilibrate the GC-MS system with the parameters outlined in Table 2.1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data over the specified scan range.

  • Data Analysis: Identify the peak corresponding to the analyte based on its mass spectrum and retention time.

HPLC-UV Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of 6-Bromo-5-fluoropyridine-2-carbonyl chloride and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase and parameters detailed in Table 4.1.

  • Injection: Inject 10 µL of the prepared sample into the HPLC.

  • Data Acquisition: Monitor the UV absorbance at 254 nm.

  • Data Analysis: Identify and quantify the analyte peak based on its retention time and peak area.

Visualization of Analytical Workflow

analytical_workflow cluster_gc Gas Chromatography (GC) Path cluster_hplc High-Performance Liquid Chromatography (HPLC) Path gc_sample Sample Preparation (Anhydrous Solvent) gc_injection GC Injection (Split Mode) gc_sample->gc_injection gc_separation Chromatographic Separation (Mid-polarity Column) gc_injection->gc_separation gc_detection Mass Spectrometry (Detection) gc_separation->gc_detection gc_data Data Analysis (Retention Time & Mass Spectrum) gc_detection->gc_data hplc_sample Sample Preparation (Acetonitrile) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Retention Time & Peak Area) hplc_detection->hplc_data start Analyte: 6-Bromo-5-fluoropyridine -2-carbonyl chloride decision Thermal Stability & Volatility Assessment start->decision decision->gc_sample Sufficiently Volatile & Thermally Stable decision->hplc_sample Thermally Labile or Non-Volatile

Caption: Decision workflow for selecting an appropriate analytical method.

Conclusion

The analysis of 6-Bromo-5-fluoropyridine-2-carbonyl chloride requires a carefully considered analytical approach due to its reactive nature. Gas chromatography, particularly GC-MS, offers a powerful tool for its separation and identification, provided that thermal degradation is minimized. The retention time is a critical parameter that can be optimized through the judicious selection of the stationary phase, column dimensions, and temperature program. For instances where thermal lability is a concern, HPLC provides a robust and reliable alternative. The methods and protocols outlined in this guide serve as a comprehensive starting point for researchers to develop and validate their own analytical procedures for this important pharmaceutical intermediate, ensuring the quality and consistency of their research and development efforts.

References

  • Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. (2021). PMC. Retrieved from [Link]

  • Analytical Methods for the Determination of Pyridine. (n.d.). ATSDR. Retrieved from [Link]

  • Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. (1970). Acta Chemica Scandinavica. Retrieved from [Link]

  • Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. (n.d.). PMC. Retrieved from [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026). MDPI. Retrieved from [Link]

  • retentionprediction.org/gc - accurate GC retention prediction. (n.d.). Retrieved from [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2025). MDPI. Retrieved from [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC. Retrieved from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Prediction of Gas Chromatographic Retention Times and Response Factors Using a General Qualitative Structure-Property Relationships Treatment. (n.d.). Academia.edu. Retrieved from [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1986). R Discovery. Retrieved from [Link]

  • Pyridine. (1991). OSHA. Retrieved from [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics. Retrieved from [Link]

  • Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in... (n.d.). SpringerLink. Retrieved from [Link]

  • At this point in time, the site is only useful to show how this new method of... (n.d.). retentionprediction.org. Retrieved from [Link]

  • Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • GC Column Selection Guide. (n.d.). Restek. Retrieved from [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Guide to Choosing a GC Column. (2025). Phenomenex. Retrieved from [Link]

  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026). Save My Exams. Retrieved from [Link]

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Comparative

A Comparative Guide to Leaving Group Efficacy in 6-Bromo-5-fluoropyridine-2-carbonyl chloride: A Dual-Electrophile System

Introduction 6-Bromo-5-fluoropyridine-2-carbonyl chloride is a versatile heterocyclic building block in modern medicinal and materials chemistry. Its utility stems from the presence of two distinct electrophilic sites am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Bromo-5-fluoropyridine-2-carbonyl chloride is a versatile heterocyclic building block in modern medicinal and materials chemistry. Its utility stems from the presence of two distinct electrophilic sites amenable to nucleophilic attack: the highly reactive acyl chloride at the C2 position and the aryl bromide at the C6 position. This guide presents a comparative analysis of the leaving group efficacy at these two positions, providing researchers with the theoretical grounding and practical data necessary to selectively functionalize this molecule.

Understanding the hierarchy of reactivity between the carbonyl chloride and the aryl bromide is paramount for predictable and efficient synthesis. This document will dissect the underlying mechanistic principles—Nucleophilic Acyl Substitution versus Nucleophilic Aromatic Substitution (SNAr)—and provide a clear experimental framework for exploiting their differential reactivity.

Theoretical Framework: A Tale of Two Mechanisms

The reactivity of 6-Bromo-5-fluoropyridine-2-carbonyl chloride is governed by two competing reaction pathways. The preferred pathway is dictated by the intrinsic properties of the leaving groups and the electronic landscape of the pyridine ring.

Nucleophilic Acyl Substitution at the Carbonyl Center

The carbonyl chloride function is a classic acylating agent. The reaction proceeds via a well-established nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate.[1] The reactivity of carboxylic acid derivatives in this reaction is directly correlated with the stability of the leaving group.[2][3] A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[4]

The chloride ion (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), a very strong acid. This makes the chloride ion a very weak base and an excellent leaving group, rendering the acyl chloride highly electrophilic and reactive.[5][6]

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The aryl bromide at the C6 position can be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable because the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack, especially at the C2 and C6 positions.[7][8] This electrophilicity is further enhanced by the presence of two strong electron-withdrawing groups: the fluorine atom at C5 and the carbonyl chloride at C2.

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

Crucially, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[10][11] This explains the often-observed reactivity trend for halogens in SNAr: F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack.[7] While bromide is a better leaving group than chloride in terms of its stability as an anion (HBr is a stronger acid than HCl), the reaction kinetics are often dominated by the activation of the aromatic ring.[12]

The diagram below illustrates the two competing pathways for a generic nucleophile (Nu⁻).

G cluster_main cluster_acyl Nucleophilic Acyl Substitution cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Reactant acyl_product Amide/Ester Product (Chloride Displaced) start->acyl_product  Fast, Mild Conditions  (e.g., 0-25 °C) snar_product C6-Substituted Product (Bromide Displaced) start->snar_product  Slow, Forcing Conditions  (e.g., >80 °C)

Caption: Competing reaction pathways for 6-Bromo-5-fluoropyridine-2-carbonyl chloride.

Comparative Analysis: Experimental Design

To empirically determine the relative efficacy of the chloride and bromide leaving groups, a series of competition experiments can be designed. The core principle is to react 6-Bromo-5-fluoropyridine-2-carbonyl chloride with a slight excess of a nucleophile under carefully controlled temperature conditions and monitor the product distribution over time.

Chosen Nucleophile: Benzylamine. It is a primary amine that can act as a nucleophile at both the acyl and aryl positions. It is moderately reactive and allows for a controlled comparison.

Experimental Hypothesis: Reaction with benzylamine at or below room temperature will result in exclusive formation of the amide product via nucleophilic acyl substitution. The SNAr reaction to displace the bromide will require significantly higher temperatures to proceed at an appreciable rate.

Anticipated Results & Data Presentation

The following table summarizes the anticipated outcomes from the reaction of 6-Bromo-5-fluoropyridine-2-carbonyl chloride with 1.1 equivalents of benzylamine in dichloromethane (DCM).

Entry Temperature (°C) Time (h) Product A Yield (%) (Acyl Substitution)Product B Yield (%) (SNAr Substitution)
101>98%<1% (Not Detected)
225 (Room Temp)1>98%<1% (Not Detected)
380 (Reflux)6>98%~5-10%
4120 (Sealed Tube)12>98%~40-50%

Product A: 6-Bromo-N-benzyl-5-fluoropyridine-2-carboxamide Product B: N-benzyl-6-(benzylamino)-5-fluoropyridine-2-carboxamide (assuming initial amide formation followed by SNAr)

These data clearly predict that the acyl chloride is vastly more reactive than the aryl bromide. The C-Cl bond at the carbonyl position is readily cleaved under mild conditions, while displacement of the C-Br bond on the pyridine ring requires significant thermal energy.

Discussion & Mechanistic Interpretation

The experimental forecast aligns perfectly with theoretical principles. The immense difference in reactivity can be attributed to:

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon of an acyl chloride is exceptionally electrophilic, making it a prime target for nucleophilic attack. The activation energy for the formation of the tetrahedral intermediate is very low.[13]

  • Leaving Group Ability in Acyl Substitution: As established, chloride is an excellent leaving group in acyl substitution reactions, facilitating the rapid collapse of the tetrahedral intermediate to form the stable amide product.[3]

  • Kinetic Barrier of the SNAr Reaction: While the pyridine ring is activated, the SNAr reaction still has a higher activation energy barrier compared to acyl substitution. Breaking the sp² C-Br bond and disrupting the ring's aromaticity during the formation of the Meisenheimer complex is an energy-intensive process that necessitates elevated temperatures.[14]

For researchers, this differential reactivity is a powerful synthetic tool. It allows for the selective acylation of a wide range of nucleophiles without disturbing the C6-bromo functionality, which can then be used for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or a later, more forcing SNAr displacement.

Experimental Protocols

The following diagram and protocol outline a workflow for validating the leaving group efficacy.

G A Setup Reaction: 6-Bromo-5-fluoropyridine-2-carbonyl chloride + Benzylamine in DCM B Temperature Control: Set to 0°C, 25°C, or 80°C A->B C Monitor Reaction: Use TLC or LC-MS to track product formation B->C D Work-up & Isolation: Quench reaction, extract product, purify via column chromatography C->D E Characterization: Analyze product(s) using ¹H NMR, ¹³C NMR, and MS D->E F Quantify Results: Determine yields of acyl substitution and SNAr products E->F

Caption: Experimental workflow for comparative analysis.

Protocol: Reaction at Room Temperature (25°C)
  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 6-Bromo-5-fluoropyridine-2-carbonyl chloride (1.0 eq, 2.55 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).

  • Nucleophile Addition: In a separate flask, dissolve benzylamine (1.1 eq, 1.18 g, 11.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 eq, 1.21 g, 12.0 mmol) in anhydrous DCM (10 mL).

  • Reaction: Add the benzylamine solution dropwise to the stirred acyl chloride solution at room temperature over 15 minutes.

  • Monitoring: Stir the reaction for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with 20 mL of 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-Bromo-N-benzyl-5-fluoropyridine-2-carboxamide.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The absence of signals corresponding to the SNAr product should be confirmed.

Note: For higher temperature reactions, a higher-boiling solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) would be required.

Conclusion

The comparative analysis of 6-Bromo-5-fluoropyridine-2-carbonyl chloride reveals a stark and synthetically useful difference in the leaving group efficacy between the C2-carbonyl chloride and the C6-bromide.

  • Acyl Chloride (C2): Functions as a highly effective leaving group under mild conditions, enabling facile and selective acylation of nucleophiles. This pathway is kinetically dominant.

  • Aryl Bromide (C6): Acts as a leaving group for SNAr reactions only under more forcing thermal conditions. It is significantly less reactive than the acyl chloride.

This predictable reactivity hierarchy allows for a stepwise functionalization strategy, where the acyl chloride is reacted first, preserving the bromide for subsequent transformations. This guide provides the foundational understanding for researchers to leverage 6-Bromo-5-fluoropyridine-2-carbonyl chloride as a precise and versatile tool in complex molecule synthesis.

References

  • Leaving group - Wikipedia. Wikipedia. [Link]

  • 6-Bromo-5-fluoropyridine-2-carbonitrile | C6H2BrFN2 | CID 74891402. PubChem. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. [Link]

  • 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. YouTube. [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Nucleophilic Acyl Substitution. BYJU'S. [Link]

  • 6-bromo-5-fluoropyridine-2-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. [Link]

  • Substitution in the Pyridine Series: Effect of Substituents. R Discovery. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Comprehensive Safety and Operational Guide: Handling 6-Bromo-5-fluoropyridine-2-carbonyl chloride Executive Summary & Chemical Profiling 6-Bromo-5-fluoropyridine-2-carbonyl chloride (also referred to as 6-bromo-5-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Bromo-5-fluoropyridine-2-carbonyl chloride

Executive Summary & Chemical Profiling

6-Bromo-5-fluoropyridine-2-carbonyl chloride (also referred to as 6-bromo-5-fluoropicolinoyl chloride) is a highly reactive, halogenated acid chloride utilized extensively as an electrophilic building block in pharmaceutical drug development and advanced synthetic chemistry[1]. While highly valuable for synthesizing complex pyridine derivatives, its structural composition poses acute operational hazards. The primary risk stems from its extreme sensitivity to moisture, which triggers rapid, exothermic hydrolysis[2]. This guide provides drug development professionals and researchers with a self-validating system of operational protocols, ensuring maximum safety, procedural integrity, and regulatory compliance.

Hazard Causality & Risk Assessment

To safely handle 6-Bromo-5-fluoropyridine-2-carbonyl chloride, one must understand the mechanistic causality behind its hazards. The carbonyl carbon is highly electrophilic, a property exacerbated by the electron-withdrawing effects of the pyridine ring and the halogen substituents (bromine and fluorine).

  • Hydrolysis & Corrosivity: Upon contact with ambient moisture or water, the chloride acts as an excellent leaving group. This nucleophilic acyl substitution yields 6-bromo-5-fluoropicolinic acid[3][4] and violently liberates hydrogen chloride (HCl) gas.

  • Toxicity: The generated HCl gas is highly corrosive, causing severe skin burns, eye damage (Hazard Code: H314), and severe respiratory irritation (Hazard Code: H335)[5][6].

HazardMechanism A 6-Bromo-5-fluoropyridine- 2-carbonyl chloride C Hydrolysis Reaction (Exothermic) A->C B Atmospheric Moisture (H2O) B->C D Hydrogen Chloride (HCl) Gas C->D E 6-Bromo-5-fluoropicolinic acid C->E F Severe Respiratory & Corrosive Hazard D->F

Mechanism of moisture-induced hydrolysis and HCl gas generation.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly reactive acid chlorides. A multi-layered PPE strategy is required to create a redundant barrier against both the solid/liquid chemical and the evolved HCl gas[5][7].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Heavy-duty Nitrile or Butyl rubber (outer), standard Nitrile (inner).Nitrile provides excellent resistance to incidental contact with acid chlorides and evolved HCl. Double-gloving ensures structural integrity if the outer layer is compromised[7].
Eye/Face Protection Chemical safety goggles tightly sealed + Full-face shield.Protects against micro-droplets, violent splattering during exothermic quenching, and localized HCl gas evolution[5][6].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant neoprene apron.Prevents corrosive penetration to the skin. The apron provides an impermeable barrier against spills during transfer and quenching[6].
Respiratory Properly functioning chemical fume hood (face velocity 80-100 fpm).Primary engineering control to capture and exhaust corrosive HCl fumes[2][5].

Operational Workflow: Step-by-Step Handling Protocol

Handling this compound requires rigorous exclusion of moisture to prevent premature degradation and hazard generation. The following protocol utilizes standard Schlenk line techniques or a glovebox environment[2].

Step 1: Environmental Preparation

  • Ensure the fume hood is operational and cleared of incompatible materials (e.g., strong bases, oxidizers, alcohols, and amines).

  • Purge the reaction vessel with an inert gas (Argon or ultra-high purity Nitrogen) for at least 15 minutes prior to introducing the chemical.

Step 2: Reagent Transfer

  • Weigh the 6-Bromo-5-fluoropyridine-2-carbonyl chloride in a glovebox if possible. If weighing in ambient air, perform rapidly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Transfer the solid into a pre-dried, septum-sealed round-bottom flask.

Step 3: Solvent Addition

  • Use only strictly anhydrous solvents (e.g., anhydrous dichloromethane or THF).

  • Introduce solvents via a dry, inert-gas-purged syringe to maintain the moisture-free environment.

Step 4: Reaction Execution

  • Add nucleophiles (e.g., amines or alcohols) dropwise at reduced temperatures (0°C to -78°C) to control the exothermic nature of the substitution reaction.

  • Equip the setup with a drying tube (containing anhydrous calcium chloride) or an oil bubbler to safely vent any pressure buildup while excluding atmospheric moisture.

Workflow S1 1. Environmental Setup Verify Fume Hood & Inert Gas S2 2. PPE Donning Double Nitrile, Face Shield, Apron S1->S2 S3 3. Reagent Transfer Schlenk Technique / Dry Solvents S2->S3 S4 4. Reaction Execution Monitor Temperature (Exothermic) S3->S4 S5 5. Quenching Protocol Slow addition of NaHCO3 (aq) S4->S5 S6 6. Waste Disposal Halogenated Aqueous Waste S5->S6

Step-by-step operational workflow and integrated safety checkpoints.

Deactivation & Disposal Plan

Unreacted 6-Bromo-5-fluoropyridine-2-carbonyl chloride and contaminated glassware must be safely deactivated (quenched) before disposal to prevent uncontrolled HCl release in waste streams[8].

Quenching Protocol:

  • Cooling: Submerge the reaction vessel or contaminated glassware in an ice-water bath (0°C).

  • Dilution: Dilute the residue with a non-reactive, water-miscible solvent (e.g., acetone or THF).

  • Neutralization: Slowly, dropwise, add a weak aqueous base, such as saturated sodium bicarbonate ( NaHCO3​ ) solution. Do not use strong bases (like NaOH) as they can cause violent, highly exothermic reactions.

  • Agitation: Stir continuously. Carbon dioxide ( CO2​ ) gas will evolve as the HCl is neutralized.

  • Verification: Continue addition until effervescence ceases and the pH of the aqueous layer is neutral (pH 7).

Waste Segregation:

  • Transfer the quenched mixture to a clearly labeled "Halogenated Aqueous Waste" container[7][8].

  • Never mix unquenched acid chlorides with general organic waste, as trace moisture will pressurize the waste drum, risking an explosion.

Emergency Response Protocols

In the event of a failure in containment or PPE, immediate, protocol-driven action is required[5][6].

  • Chemical Spill: Do NOT use water to clean up the spill, as this will generate massive amounts of HCl gas. Evacuate the immediate area. Wearing full PPE and a respirator, cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent. Sweep into a chemical waste container for specialized disposal[6][7].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water using a safety shower for a minimum of 15 minutes. Seek immediate medical attention[5][6].

  • Eye Contact: Forcibly hold eyelids open and flush at an eyewash station for 15 minutes. Immediate ophthalmological assessment is mandatory[5].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Call emergency medical services (e.g., Poison Control) immediately[5][7].

References

  • SAFETY DATA SHEET: Pyridine-2-carbonyl Chloride Hydrochloride , TCI Chemicals. 5

  • Pyridine-2-carbonyl chloride SDS , Apollo Scientific. 6

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals , National Research Council. 8

  • Pyridine-2-carbonyl chloride hydrochloride SDS , ECHEMI. 7

  • Working with Chemicals - Prudent Practices in the Laboratory , National Institutes of Health (NIH). 2

  • 6-Bromo-5-fluoropicolinic Acid , TCI (Shanghai) Development Co., Ltd. 3

  • 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194 , PubChem. 4

  • (2E)-3-(5-Methyl-2-furyl)acryloyl chloride (Contains 6-Bromo-5-fluoropyridine-2-carbonyl chloride data) , Amerigo Scientific. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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